Bromhexine hydrochloride is a multifaceted pharmacological agent that has evolved beyond its traditional role as a mucolytic drug to exhibit promising activity against several therapeutic targets. First introduced in 1963, this synthetic derivative of the plant alkaloid vasicine has established an extensive safety profile over nearly six decades of clinical use. The molecular structure of this compound features a 2-amino-3,5-dibromobenzylamine scaffold that facilitates interaction with diverse biological targets, including mucopolysaccharide fibers, proteolytic enzymes, and lipid-metabolizing proteins. The drug's relatively low molecular weight (376.1 g/mol) and amphiphilic properties enable efficient tissue penetration, particularly into the pulmonary parenchyma where it achieves concentrations severalfold higher than plasma levels [1].
Recent investigations have revealed that this compound possesses a polypharmacological profile that extends well beyond its mucolytic actions. While it remains a cornerstone in managing respiratory conditions characterized by excessive viscous mucus, research now demonstrates significant inhibitory activity against pancreatic lipase, transmembrane protease serine 2 (TMPRSS2), and bacterial virulence factors. This diverse target engagement positions bromhexine as a promising candidate for drug repurposing initiatives in metabolic disorders, viral infections, and other pathological conditions. The following sections provide a comprehensive technical analysis of bromhexine's mechanisms of action, integrating kinetic data, computational approaches, and experimental methodologies to elucidate its multifaceted pharmacological profile [2] [1].
This compound exerts its classical mucolytic effects through a multifaceted approach that targets the physical and biochemical properties of respiratory mucus. The drug's primary mechanism involves depolymerization of mucopolysaccharides, specifically targeting the glycoprotein fibers that contribute to mucus viscosity. Through biochemical alteration of these structures, bromhexine effectively reduces both the elasticity and viscosity of respiratory secretions, facilitating their expulsion from the airways. This direct mucolytic activity is complemented by stimulation of serous gland secretion, which produces a more watery mucus that further dilutes thickened secretions [3].
The mucolytic activity of this compound encompasses several complementary physiological mechanisms:
Structural Alteration of Mucus: Bromhexine directly targets the complex mucopolysaccharide fibers present in respiratory mucus, breaking them down into smaller subunits. This biochemical degradation transforms the rigid, cross-linked gel structure of pathological mucus into a less viscous solution that can be more easily cleared from the airways through ciliary movement or coughing [3].
Modulation of Secretory Activity: Beyond its direct effects on existing mucus, bromhexine stimulates the activity of serous glands within the respiratory epithelium. These glands normally produce a thin, watery secretion that helps hydrate the mucosal layer. By enhancing this output, bromhexine effectively dilutes thick mucus deposits, creating a more favorable environment for mucociliary clearance [3].
Enhancement of Ciliary Function: The drug improves the efficiency of ciliary beating, increasing the frequency and coordination of these hair-like structures that line the respiratory tract. This enhanced ciliary activity creates more effective mucociliary escalator function, physically transporting mucus toward the oropharynx for expulsion [3].
Regulation of Mucus Production: In chronic respiratory conditions, bromhexine demonstrates the ability to normalize mucus production by reducing hyperplasia and hypertrophy of goblet cells and submucosal glands. This homeostatic effect addresses the underlying pathophysiology of hypersecretion common in conditions like chronic bronchitis [3].
The combined impact of these mechanisms typically manifests within 2-3 days of initiating treatment, with maximal clinical effects achieved after several days of consistent dosing. The multifaceted approach to mucus management makes bromhexine particularly effective in conditions such as acute bronchitis, chronic bronchitis exacerbations, and other respiratory disorders characterized by excessive or thickened secretions [4].
Table 1: Mucolytic Mechanisms of this compound
| Mechanism | Biological Effect | Therapeutic Outcome |
|---|---|---|
| Mucopolysaccharide depolymerization | Reduction of mucus viscosity and elasticity | Improved mucus flow characteristics |
| Serous gland stimulation | Increased watery secretion | Dilution of thick mucus plugs |
| Enhanced ciliary activity | Improved mucociliary transport | More efficient airway clearance |
| Normalization of mucus production | Reduced goblet cell hyperplasia | Decreased mucus hypersecretion |
This compound demonstrates significant pancreatic lipase (PL) inhibition that rivals the efficacy of Orlistat, the only clinically approved pharmacological agent for this indication. Kinetic analysis reveals that bromhexine exhibits mixed-type inhibition of pancreatic lipase, with an IC50 value of 360 µM and inhibition constant (Ki) of 450 µM. This inhibition mechanism indicates that bromhexine can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency and affinity for its natural substrate. The mixed inhibition pattern suggests bromhexine may interact with both the active site and allosteric regions of pancreatic lipase, providing a comprehensive suppression of its hydrolytic activity [2].
Molecular docking studies confirm that bromhexine interacts with key residues in the catalytic triad of pancreatic lipase, particularly forming a hydrogen bond with His263. This interaction mirrors the binding mechanism of Orlistat and directly interferes with the enzyme's ability to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides. By inhibiting this crucial step in lipid digestion, bromhexine reduces fat absorption by 50-70%, representing a promising therapeutic approach for obesity management. The stability of bromhexine's interaction with pancreatic lipase has been validated through Binding Pose Metadynamics (BPMD) simulations, which demonstrate consistent binding orientation and minimal fluctuation during dynamic conditions [2].
This compound demonstrates potent and specific inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a cellular protease essential for the viral entry of SARS-CoV-2 and other respiratory viruses. In vitro studies have established an IC50 value of 0.75 µM for TMPRSS2 inhibition, indicating strong potency at clinically achievable concentrations. TMPRSS2 plays a critical role in proteolytic activation of the SARS-CoV-2 spike protein, facilitating viral fusion with host cell membranes. By inhibiting this protease, bromhexine prevents viral entry and subsequent infection, positioning it as a promising prophylactic and therapeutic agent against COVID-19 [1].
The pharmacokinetic profile of bromhexine supports its potential as a TMPRSS2 inhibitor, with lung tissue concentrations reaching 54-132.75 ng/mL following standard oral dosing of 8mg. At higher doses (32mg), pulmonary concentrations are projected to reach 216-531 ng/mL, sufficient to achieve the target cellular concentration of approximately 309 ng/mL required for TMPRSS2 inhibition. This pharmacokinetic rationale has prompted several clinical trials investigating bromhexine's efficacy in COVID-19 patients, with proposed dosing regimens of up to 96 mg daily in adults to maximize antiviral effects [1].
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | Inhibition Parameters | Therapeutic Implications |
|---|---|---|
| Pancreatic Lipase (PL) | IC50 = 360 µM; Ki = 450 µM; Mixed inhibition | Reduced dietary fat absorption; Potential anti-obesity application |
| TMPRSS2 Protease | IC50 = 0.75 µM; Target cellular concentration = 309 ng/mL | Inhibition of SARS-CoV-2 viral entry; Potential COVID-19 treatment |
| Bacterial Lipase (Pseudomonas aeruginosa) | IC50 = 49 µM; Ki = 20 µM | Anti-virulence effect against multidrug-resistant bacteria |
Graphical Abstract: Multimodal Mechanisms of this compound - This diagram illustrates the interconnected pharmacological pathways through which this compound exerts its therapeutic effects, encompassing mucolytic activity, enzyme inhibition, and diverse clinical applications.
The pharmacokinetic profile of this compound reveals distinctive characteristics that influence its dosing regimens and therapeutic applications. Following oral administration, bromhexine exhibits slow absorption kinetics, with peak plasma concentrations (Cmax) typically achieved within 1.5-2 hours post-administration. Absolute bioavailability is relatively low, approximately 20.06% ± 10.84% in avian species, suggesting significant first-pass metabolism or incomplete gastrointestinal absorption. The drug demonstrates extensive tissue distribution, with a steady-state volume of distribution (Vss) of 22.55 ± 13.45 L/kg in broilers, indicating widespread penetration into body tissues [5].
Bromhexine's distribution profile is particularly favorable for respiratory applications, with lung tissue concentrations significantly exceeding plasma levels. Following an 8mg oral dose in adults, pulmonary concentrations reach 54-132.75 ng/mL, representing a 2.4-5.9-fold accumulation compared to plasma levels of 22.50 ± 7.50 μg/L. This preferential pulmonary distribution is pharmacologically relevant for both mucolytic and antiviral applications, ensuring adequate drug exposure at the site of action. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, producing active metabolites including ambroxol, which contributes to the therapeutic effects. Elimination occurs primarily through renal excretion, with a clearance rate of 1.52 ± 0.38 L/h/kg and elimination half-life supporting three-times-daily dosing in clinical practice [5] [1].
Notably, gender-dependent variations in pharmacokinetics have been observed in animal studies, with male subjects exhibiting approximately 30-40% higher bioavailability than females, potentially attributable to differences in blood flow, tissue distribution, or metabolic activity. While human studies confirming this gender disparity are limited, the observation warrants consideration in clinical dosing and therapeutic monitoring [5].
The evaluation of bromhexine's inhibitory activity against pancreatic lipase employs rigorous enzyme kinetic protocols to characterize inhibition mechanisms and potency. The standard assay system typically includes purified pancreatic lipase incubated with bromhexine across a range of concentrations (0-500 μM) in the presence of substrate. The hydrolytic activity is measured spectrophotometrically by monitoring the release of hydrolysis products from synthetic substrates such as p-nitrophenyl esters at 405-410 nm. Initial velocity measurements are performed under controlled conditions (pH 7.0-7.4, 37°C) to maintain physiological relevance [2].
To determine the inhibition mechanism, researchers employ Lineweaver-Burk plot analysis by measuring enzyme activity at varying substrate concentrations in both the presence and absence of bromhexine. The characteristic pattern of lines intersecting in the second quadrant indicates mixed-type inhibition, confirming that bromhexine binds to both the free enzyme and enzyme-substrate complex. The inhibition constant (Ki) is calculated through secondary plots of slope and y-intercept versus inhibitor concentration, with reported values of approximately 450 μM for pancreatic lipase. The half-maximal inhibitory concentration (IC50) is determined by measuring residual enzyme activity across a broad range of bromhexine concentrations (0-1000 μM), with typical values of 360 μM for pancreatic lipase and 49 μM for bacterial lipase [2].
Molecular docking simulations provide atomic-level insights into bromhexine's binding interactions with various enzyme targets. The standard protocol begins with protein preparation using crystal structures from the Protein Data Bank (e.g., PDB ID: 1LPB for pancreatic lipase). The protein structure undergoes optimization through hydrogen bond assignment, protonation state adjustment to physiological pH, and energy minimization using force fields such as OPLS4. Ligand structures are obtained from PubChem and prepared using LigPrep tools to generate accurate three-dimensional conformations and assign proper bond orders [2].
Docking simulations are performed using Glide Ligand Docking modules with extra precision (XP) mode to evaluate binding poses and interaction energies. The catalytic triad residues (Ser152, Asp176, His263 in pancreatic lipase) are typically designated as the grid center for docking calculations. Bromhexine demonstrates stable binding orientations within the active site of pancreatic lipase, forming critical hydrogen bonds with His263 and hydrophobic interactions with adjacent residues. These computational predictions are validated through molecular dynamics simulations (200 ns duration) using Desmond MD engine with OPLS4 force field, confirming binding pose stability under dynamic conditions. Additional Binding Pose Metadynamics (BPMD) simulations (10 independent runs of 10 ns each) further verify interaction stability through biasing force applications and root-mean-square deviation (RMSD) analyses [2].
Experimental Workflow for Computational Assessment - This diagram outlines the sequential protocol for evaluating bromhexine's molecular interactions with enzyme targets, from initial structure preparation through advanced dynamics simulations.
This compound is officially indicated for the management of mucus secretion disorders in acute bronchitis and exacerbations of chronic bronchitis, often as an adjunct to antibiotic therapy in severe respiratory infections. The established dosing regimens follow age-dependent protocols:
Clinical effects typically manifest within 2-3 days of initiation, with optimal outcomes achieved after several days of consistent therapy. The drug is available in various formulations including tablets, syrups, and solutions, allowing flexibility in administration across different patient populations. As an over-the-counter medication in many regions, bromhexine provides accessible mucus management, though appropriate precautions are necessary regarding self-medication practices [4].
Recent investigations have revealed several promising off-label applications for this compound based on its newly discovered enzyme inhibition properties:
Metabolic Syndrome and Obesity: The potent pancreatic lipase inhibition demonstrated by bromhexine positions it as a candidate for obesity management. By reducing dietary fat absorption by 50-70%, bromhexine could mimic the mechanism of Orlistat while potentially offering an improved side effect profile. The comparable Ki values (450 μM for bromhexine versus Orlistat) support further investigation into its anti-obesity applications [2].
Viral Infections including COVID-19: The TMPRSS2 protease inhibition (IC50 = 0.75 μM) provides a mechanistic rationale for bromhexine's potential against SARS-CoV-2 and other respiratory viruses. Clinical trials have proposed elevated dosing regimens (up to 96mg daily in adults) to achieve sufficient pulmonary concentrations for antiviral effects. The established safety profile enables rapid repurposing for emerging viral threats [1].
Antibacterial Adjuvant Therapy: The inhibition of bacterial lipase (IC50 = 49 μM) in Pseudomonas aeruginosa and other pathogens suggests potential application as an anti-virulence agent. By targeting secretory enzymes crucial for bacterial invasion and tissue damage, bromhexine could enhance the efficacy of conventional antibiotics against multidrug-resistant organisms [2].
This compound is generally well-tolerated, with adverse effects typically mild and transient. The most frequently reported side effects include gastrointestinal discomfort (upper abdominal pain, nausea, vomiting, diarrhea), neurological symptoms (headache, dizziness), and occasional skin reactions (rash, urticaria). Special precautions are warranted in specific patient populations:
Notably, the incidence of adverse reactions appears similar across age groups when dosed appropriately, supporting its use in both pediatric and adult populations [1].
Table 3: Dosing Strategies for Different Therapeutic Applications
| Therapeutic Goal | Proposed Dosing Regimen | Target Tissue Concentration | Evidence Level |
|---|---|---|---|
| Conventional mucolytic therapy | 8-16mg TID (adults); 4-8mg BID-QID (children) | 54-133 ng/mL (lung) | Established use |
| TMPRSS2 inhibition for COVID-19 | 32-96mg daily in divided doses | >309 ng/mL (lung) | Clinical trials |
| Pancreatic lipase inhibition for obesity | Not established (360 μM IC50) | ~360 μM (intestinal lumen) | Preclinical |
This compound represents a compelling example of drug repurposing potential based on its multifaceted mechanisms of action. While its mucolytic properties are well-established in clinical practice, the recent characterization of its enzyme inhibition capabilities against pancreatic lipase, TMPRSS2 protease, and bacterial virulence factors has significantly expanded its therapeutic horizon. The favorable safety profile and extensive clinical experience with bromhexine facilitate rapid investigation of these emerging applications [2] [1].
Significant research gaps remain in translating these mechanistic insights into clinical practice. For the anti-obesity application, structure-activity relationship studies could guide the development of bromhexine analogs with enhanced potency and specificity for pancreatic lipase. For the antiviral indications, well-controlled randomized clinical trials are needed to establish efficacy against SARS-CoV-2 and other TMPRSS2-dependent viruses. Additionally, comprehensive pharmacokinetic studies in diverse patient populations would optimize dosing strategies for both conventional and emerging applications [2].
The ongoing scientific reappraisal of this compound illustrates how established pharmacological agents can yield novel therapeutic applications through mechanistic reinvestigation. As research continues to elucidate the full scope of its biological activities, bromhexine may secure expanded roles in managing metabolic disorders, viral infections, and other conditions beyond its traditional respiratory indications.
TMPRSS2 is a type II transmembrane serine protease (TTSP). Its extracellular region contains several domains, with the C-terminal Serine Protease (SP) domain housing the canonical catalytic triad Ser441-His296-Asp345 [1] [2].
For SARS-CoV-2 infection, the virus's Spike (S) protein must be primed via proteolytic cleavage. TMPRSS2 is a key host protease that cleaves the S protein, enabling virus-host membrane fusion [1] [2]. Inhibiting TMPRSS2 blocks this cleavage, preventing viral entry into the host cell [3].
Several known inhibitors, including Bromhexine hydrochloride, Camostat mesylate, and Nafamostat, target TMPRSS2 with varying potency and binding modes. The table below summarizes their key characteristics:
| Inhibitor | Reported Potency/Binding Affinity | Key Binding Residues/Interactions | Inhibition Mechanism |
|---|---|---|---|
| This compound (BHH) | Weaker binder; ~95% plasma protein binding [4]. | Binds near Ala386 [3]; interacts with Gln438 via hydrophobic contacts [5]. | Non-competitive inhibition; binds outside the catalytic triad [3] [5]. |
| Camostat Mesylate | Strongest binder (based on MM-PBSA calculations) [3]. | Interacts directly with catalytic triad residues His296 and Ser441 [3] [5]. | Competitive inhibition; acylates the catalytic Ser441 [1]. |
| Nafamostat | Potent inhibitor (IC~50~ in low nM range) [1]. | Phenylguanidino moiety forms salt bridges in the S1 pocket with Asp435, Ser436, Gly464 [1]. | Competitive inhibition; covalent, acyl-enzyme complex with catalytic Ser441 [1]. |
Experimental and computational studies reveal key differences in how these inhibitors bind:
The diagram below outlines a general methodology integrating computational and experimental approaches to study TMPRSS2 inhibition, as reflected in recent research.
Integrated workflow for elucidating TMPRSS2 inhibition mechanisms.
Key methodological details include:
Bromhexine's potential as a repurposing candidate stems from its established safety profile and over-the-counter (OTC) availability [4]. Its action as a selective TMPRSS2 inhibitor is a key focus for managing COVID-19 [4].
From a drug design perspective, Bromhexine's binding mode offers a starting point for developing more potent and selective non-competitive inhibitors. Effective TMPRSS2 inhibitors should enhance van der Waals interactions with uncharged residues in the substrate-binding cavity and minimize unfavorable electrostatic effects from charged residues at the cavity's rim [2].
Bromhexine hydrochloride is a synthetic mucolytic agent derived from the natural alkaloid vasicine found in the plant Adhatoda vasica [1]. First introduced in 1963, it has been widely used for decades as an over-the-counter (OTC) medication to manage respiratory conditions characterized by excessive or viscous mucus, such as chronic bronchitis, asthma, and COPD [2] [1]. Beyond its established role as a secretolytic agent, recent research has explored its potential as a repurposed drug, particularly for its suspected ability to inhibit the TMPRSS2 protease, a host protein that facilitates SARS-CoV-2 viral entry [3] [1].
The secretolytic action of bromhexine is not the result of a single pathway but a multi-faceted pharmacological effect on the respiratory system.
Bromhexine exerts a direct impact on the production and physical properties of mucus. It activates the synthesis of sialomucin and breaks down mucopolysaccharide fibers, leading to thinner, less viscous mucus that is easier to expectorate [4] [2]. Electron microscopy studies in humans and animals have shown that bromhexine significantly increases secretory activity in the serous cells of the bronchial submucosal glands, promoting the release of a more fluid, serous secretion [2] [1]. Furthermore, it influences the synthesis of acid mucosubstances in goblet cells, mobilizing secretory products and reducing the content of sulfated mucosubstances, which contributes to decreased sputum viscosity [2].
A key aspect of bromhexine's mechanism is its effect on alveolar type II cells, which are responsible for producing pulmonary surfactant [2]. Studies in rats have shown that bromhexine treatment increases the number and size of lamellated bodies (surfactant storage organelles) within these cells [2]. This leads to an increased secretion of phospholipids, particularly phosphatidylcholine, into the alveolar space [2] [1]. Surfactant helps maintain alveolar expansion and also contributes to the lining fluid of the smaller airways, further improving mucus clearance.
In vivo studies in dogs have revealed a biphasic secretagogic response. An early, transient increase in secretion occurs about 30 minutes after administration, which is mediated by a vagal reflex likely initiated by gastrointestinal irritation. A second, more prolonged phase of secretion is a direct result of the drug's action on the submucosal glands and is not affected by vagotomy or atropine [5]. The diagram below illustrates this dual-pathway mechanism.
Molecular simulation and literature studies suggest that bromhexine may act as a potent and selective inhibitor of the transmembrane protease serine 2 (TMPRSS2) [3] [1]. Since SARS-CoV-2 utilizes TMPRSS2 for priming its spike protein to enable host cell entry, bromhexine has been investigated as a potential therapeutic to block this pathway [3] [1]. Its established mucoactive activity provides a dual rationale for its use in COVID-19 by also helping to clear viscous secretions from the lungs of infected patients [3].
The efficacy of bromhexine is supported by numerous clinical studies, though it is noted that many early trials were conducted before modern rigorous clinical practice standards were fully established [2] [1].
Bromhexine consistently demonstrates positive effects on mucus rheology and transport. A key study by Flavell Matts et al. in 53 patients with bronchitis showed that treatment with bromhexine for 7-12 days led to the disappearance of mucopolysaccharide (MPS) and DNA fibers from the sputum, which was associated with reduced sputum production and easier expectoration [1]. Burgi et al. conducted a single-blinded crossover study in 22 adults with chronic bronchitis, finding that bromhexine was more effective than guaifenesin in reducing sputum viscosity and glycoprotein fiber content [1]. Furthermore, studies using radioaerosol tracer techniques in patients with chronic bronchitis showed that bromhexine significantly improved tracheobronchial clearance, facilitating the removal of radioactive tracer particles from the lungs [1].
Bromhexine has been shown to enhance the efficacy of antibiotic therapy. Several studies indicate that by thinning bronchial secretions, it improves the penetration of antibiotics into the lung tissue, leading to higher local concentrations and potentially better clinical outcomes in severe respiratory infections [4] [2].
The table below summarizes quantitative findings from key clinical studies.
| Study Focus / Parameter | Study Details | Key Quantitative Outcomes |
|---|---|---|
| Mucociliary Clearance [1] | Patients with chronic bronchitis; radioaerosol tracer. | Clearance of radioactive tracer increased by 6.8% at 6 hours post-dose. |
| Sputum Viscosity & Fiber Content [1] | 22 adults with chronic bronchitis; single-blinded crossover vs. guaifenesin. | Bromhexine reduced glycoprotein fiber content and viscosity more effectively than guaifenesin. |
| Fetal Surfactant Induction [2] | 36 pregnant women (29-32 weeks); metabolite VIII. | >50% increase in total phospholipids, lecithin, and lecithin/sphingomyelin ratio. |
| Phospholipid Synthesis [2] | Rabbit model; IV Bromhexine/Ambroxol (10 mg/kg). | Up to 200% increase in palmitic acid incorporation into lung phosphatidylcholine. |
For researchers aiming to investigate bromhexine, here are detailed methodologies from pivotal studies.
This protocol is adapted from studies that used a radioaerosol tracer technique in human patients [1].
This method is based on studies that analyzed the physical and biochemical properties of sputum [1].
This protocol is derived from the rationale behind clinical trials for COVID-19 [3].
The investigation into bromhexine continues, particularly in two key areas:
Bromhexine hydrochloride exerts its effects through a multi-faceted mechanism of action, which includes both secretolytic and potential antiviral activities.
The following diagram outlines the primary pharmacological pathways of this compound:
Bromhexine exhibits dual mucolytic and potential antiviral mechanisms of action.
This compound exhibits predictable pharmacokinetics, though with significant first-pass metabolism. Key parameters from human and animal studies are summarized below.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value (Human Data, unless specified) | Notes / Source |
|---|---|---|
| Absorption & Bioavailability | ||
| Bioavailability | 20–27% [6] (22–27% [4]) | Extensive first-pass effect (75-80%) [4]. |
| T_max (Time to Peak Concentration) | ~1.78 hours (in broilers) [6] | Rapid absorption from GI tract [4] [3]. |
| C_max (Peak Concentration) | 32.72 ng/mL (in broilers, 2.5 mg/kg dose) [6] | |
| Distribution | ||
| Volume of Distribution (V_ss) | 1209 L (19 L/kg) [4] / 22.55 L/kg (in broilers) [6] | Wide distribution; high tissue penetration. |
| Protein Binding | ~95% [4] | Highly bound to plasma proteins [4] [3]. |
| Tissue Concentration | Lung parenchyma levels 3.4-5.9x higher than plasma [4] | |
| Metabolism & Elimination | ||
| Metabolism | Extensive hepatic metabolism [4] | Metabolized to active metabolites including ambroxol [4] [3]. |
| Route of Elimination | Primarily renal (97% of dose) [4] | Mostly as metabolites; <1% as parent drug [4]. |
| Half-life (Terminal) | 6.6 – 31.4 hours [4] | |
| Clearance | 843 – 1073 mL/min [4] / 1.52 L/h/kg (in broilers) [6] |
For researchers, understanding the methodologies for quantifying bromhexine and its effects is crucial. The following is a detailed protocol adapted from a recent pharmacokinetic study in broilers [6].
1. Experimental Administration and Design
2. UPLC-MS/MS Analysis of Plasma Samples This method provides a specific and sensitive approach for quantifying this compound concentration in plasma.
The experimental workflow for the pharmacokinetic study is summarized below:
Workflow for pharmacokinetic study of bromhexine HCl in an animal model.
Bromhexine is clinically used as a mucolytic agent for respiratory conditions with viscid mucus [4] [1] [2].
Table 2: Clinical Indications and Dosage
| Indication | Role of Bromhexine | Common Dosage (Adults & Children >12 yrs) |
|---|---|---|
| Acute & Chronic Bronchitis | Adjunct therapy to thin mucus and improve clearance [1]. | 8 mg, three times daily [1] [2]. |
| Common Cold & Influenza | Symptomatic treatment of productive cough [4] [2]. | 8 mg, three times daily. Can be increased to 12 mg four times daily under supervision [1] [2]. |
| Other Respiratory Infections | Used in conditions like bronchiectasis and pneumonia to aid mucus expulsion [4] [2]. | As per physician's advice. |
| COVID-19 (Investigational) | Potential adjunct for TMPRSS2 inhibition; clinical trials ongoing [4] [5]. | Not yet established; under investigation. |
Bromhexine is generally well-tolerated, but some considerations are necessary.
Current research explores bromhexine's potential beyond its traditional mucolytic use. Its TMPRSS2 inhibitory activity positions it as a candidate for repurposing against viral respiratory infections, including COVID-19, with several clinical trials underway to evaluate its efficacy and safety in this context [4] [5].
The metabolic fate and elimination of bromhexine hydrochloride are summarized in the following table:
| Parameter | Detailed Findings |
|---|---|
| Absorption & Bioavailability | Rapidly & completely absorbed from GI tract [1]. Bioavailability: • Tablet: 22.2 ± 8.5% [1] • Oral solution: 26.8 ± 13.1% [1] • Broilers (animal model): 20.06% ± 10.84% [2]. Time to peak plasma concentration: ~1 hour (humans) [3] [1], ~1.78 hours (broilers) [2] |
| Metabolism | Site: Extensive hepatic first-pass metabolism [4] [1]. Process: Almost completely metabolized to hydroxylated metabolites and dibromanthranilic acid [4] [1]. Key Active Metabolite: Ambroxol [4] [5] [6] |
| Distribution | Volume of Distribution (Vss): 22.55 ± 13.45 L/kg (broilers) [2]. Protein Binding: ~95% (unchanged drug) [4] [1] [7]. Tissue Distribution: Wide distribution; lung parenchyma concentrations 3.4-5.9x higher than plasma [4] |
| Route of Elimination | Primarily via urine (~97%); <1% excreted as unchanged drug [4] [1] |
| Elimination Half-Life | Terminal Half-Life (Human): 6.6 - 31.4 hours (single oral dose) [4] [1]. Biological Half-Life (Human): ~6 hours (estimated from urine data) [3]. Broilers: Slow elimination (specific half-life not stated) [2] |
Bromhexine undergoes complex hepatic transformation, producing several metabolites that contribute to its pharmacological activity.
Figure 1: Primary metabolic pathway of this compound. Major metabolites include ambroxol and hydroxylated derivatives, all ultimately excreted in urine [4] [6].
This foundational clinical trial established key human pharmacokinetic parameters [3].
1. Study Design: A randomized, two-way complete crossover study. 2. Subjects: 10 healthy human volunteers. 3. Dosing: Single oral dose of 32 mg this compound from two different tablet products. 4. Sample Collection: Blood samples collected over 4 hours post-administration. 5. Analytical Method: Plasma concentration of bromhexine measured. 6. Pharmacokinetic Analysis:
This study provides comparative animal data using advanced analytical techniques [2].
Figure 2: Experimental workflow for bromhexine pharmacokinetics in broilers showing randomized parallel-controlled design [2].
1. Study Design: Randomized, parallel-controlled design. 2. Subjects: 20 twelve-week-old broilers randomly assigned to IV or oral groups. 3. Dosing: Single dose of 2.5 mg/kg body weight via IV or oral administration. 4. Sample Collection: Blood samples collected at predetermined time points; plasma separated. 5. Analytical Method: Ultra-performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS). 6. Pharmacokinetic Analysis: Non-compartmental analysis (NCA) using Phoenix software. 7. Statistical Analysis: SPSS software for comparing main pharmacokinetic parameters. 8. Key Findings: Slow absorption, incomplete absorption (20.06% bioavailability), wide distribution, slow elimination, and gender-based differences in absorption.
This methodology enables simultaneous quantification of bromhexine and its active metabolite [6].
1. Principle: Complex formation between drugs and Eosin Y dye. 2. Methods:
The pharmacokinetic data reveals several considerations for drug development. The significant first-pass metabolism and low bioavailability suggest potential for formulation strategies to enhance oral absorption. The high volume of distribution and tissue penetration, particularly into lung tissue, support its therapeutic application for respiratory conditions. The protracted terminal half-life indicates possible accumulation with repeated dosing, necessitating careful dose regimen design.
The active metabolite ambroxol contributes to the overall pharmacological effect, representing a prodrug-like characteristic. Recent interest in bromhexine as a TMPRSS2 inhibitor for potential COVID-19 treatment has renewed focus on its pharmacokinetics, with research exploring higher dosing regimens to achieve effective concentrations for this application [4] [8].
Substantial preclinical and clinical evidence supports bromhexine's mucoactive activity. The table below summarizes quantitative data and key outcomes from selected studies.
| Model/System | Bromhexine Dosage | Key Quantitative Outcomes | Reference |
|---|---|---|---|
| Rats (bronchial cells) | 4-20 mg/kg/24 h (parenteral) | Quantitative & qualitative effect on mucus production in secretory cells [1] | Merker 1966 [1] |
| Dogs (tracheal mucosa) | 4 mg (intravenous) | Rapid increase in secretion output; goblet cells and submucosal glands emptied after 60 min [1] | Harada 1977 [1] |
| Rats (type II alveolar cells) | 200 mg/kg/24 h (enteral) | Volumetric density of lamellated bodies (surfactant) in lung parenchyma increased from 1.22% to 2.26% [1] | Gil 1971 [1] |
| Human tissue (bronchial biopsy) | 4 mg, 3 times/24 h | Considerably increased secretion activity in seromucous glands; secretion granules showed ultrastructural similarities to lysosomes [1] | Gieseking 1968 [1] [2] |
| Study Design / Population | Bromhexine Dosage | Key Efficacy Outcomes | Reference |
|---|---|---|---|
| Adults with chronic bronchitis | 48 mg/24 h | Increased concentration of total phospholipids in bronchoalveolar lavage fluid [2] | Crimi 1986 [2] |
| Adults with chronic bronchitis | 8 mg, 3 times/24 h | Reduction in sputum glycoprotein fiber content and decreased viscosity [2] | Bürgi 1974 [2] |
| Adults with chronic bronchitis | 48 mg/24 h | Increased mucociliary clearance [2] | Thomson 1974 [2] |
| Adults on erythromycin | 4-12 mg/24 h | Increased concentration of erythromycin in bronchial fluid [2] | Bergogne-Berezin 1979 [2] |
| RCT in adults with URTI | 24 mg/24 h | Better cough relief [2] | Barth 2015 [2] |
For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies.
The following diagram illustrates the interconnected pathways through which bromhexine hydrochloride acts to reduce sputum viscosity.
Bromhexine's primary mechanisms work by directly breaking down mucus structure and stimulating the production of thinner secretions and surfactant. A secondary pathway enhances the physical clearance of the thinned mucus.
Bromhexine hydrochloride, a widely available mucolytic agent, has emerged as a candidate therapeutic against SARS-CoV-2 due to its potent inhibition of the host cell serine protease TMPRSS2. This transmembrane protease is essential for viral entry via non-endosomal pathways by priming the viral spike protein. This whitepaper consolidates the current scientific evidence from in vitro, in silico, and clinical studies on bromhexine's mechanism, efficacy, and potential application in COVID-19. Evidence suggests that bromhexine, at sufficient concentrations, can disrupt the viral life cycle at the point of host cell entry. While early clinical results are promising, further robust trials are necessary to conclusively define its role in prophylaxis and early treatment.
The entry of SARS-CoV-2 into host cells is a critical initial step in infection, facilitated by the viral spike (S) protein binding to the host receptor Angiotensin-Converting Enzyme 2 (ACE2). For membrane fusion to occur, the S protein must be primed by proteolytic cleavage. The host enzyme Transmembrane Serine Protease 2 (TMPRSS2) plays a pivotal role in this activation at the cell surface [1] [2].
The following diagram illustrates the mechanism of SARS-CoV-2 cell entry and the proposed point of inhibition by this compound:
Figure 1: Bromhexine inhibits TMPRSS2-mediated viral entry. SARS-CoV-2 uses its spike protein to bind the ACE2 receptor. The host protease TMPRSS2 then cleaves the spike protein, enabling fusion and viral entry. This compound blocks TMPRSS2 activity, disrupting this process.
For a research-focused audience, the following table summarizes critical quantitative data on bromhexine's pharmacological profile relevant to its potential anti-SARS-CoV-2 activity.
Table 1: Key Pharmacological Parameters of this compound
| Parameter | Value | Context / Notes | Source |
|---|---|---|---|
| In vitro IC50 (TMPRSS2) | 0.75 μM | Concentration for half-maximal inhibition of TMPRSS2 protease activity. | [1] [5] |
| Target Cell Concentration | ~308.62 ng/mL | Estimated plasma concentration required for TMPRSS2 inhibition based on IC50. | [5] |
| Typical Adult Cmax (8 mg oral) | 22.50 ± 7.50 μg/L (22.5 ng/mL) | Maximum blood concentration; far below target cell concentration at this low dose. | [5] |
| Lung Tissue Concentration (8 mg oral) | 54 - 132.75 ng/mL | Higher than plasma, demonstrating tissue affinity, but still below target. | [5] |
| Projected Lung Concentration (32 mg oral) | 216 - 531 ng/mL | Projected median of 373.5 ng/mL; reaches target concentration. | [5] |
| Proposed High Clinical Dose (Adults) | 8 mg - 96 mg per day | Doses up to 96 mg/day have been suggested to achieve sufficient pulmonary levels. | [5] [7] |
The body of evidence for bromhexine ranges from foundational in-silico modeling to human clinical trials, though the latter are often limited in scale.
Clinical investigations, while preliminary, offer insights into real-world efficacy.
Table 2: Summary of Key Clinical Studies on Bromhexine for COVID-19
| Study Design | Participant Group | Intervention | Key Findings | Source |
|---|---|---|---|---|
| Open-Label RCT (Prophylaxis) | 50 medical staff | Bromhexine 8 mg TID vs. Control for 8 weeks | 28% vs. 8% combined endpoint (positive PCR/symptoms) (P=0.07). Significant reduction in symptomatic COVID-19: 0/25 vs. 5/25 in controls (P=0.02). | [4] |
| Open-Label RCT (Treatment) | 78 hospitalized patients | Standard care + Bromhexine 8 mg TID vs. Standard care alone | Significant reduction in ICU admissions (5.1% vs. 28.2%, P=0.006), intubation (2.6% vs. 23.1%, P=0.007), and mortality (0% vs. 12.8%, P=0.027). | [7] |
| Proposed Pediatric Protocol | N/A (Proposal) | Age-dependent dosing (12 mg - 48 mg daily) | Proposed dosing based on pharmacokinetic modeling to achieve target lung concentrations in children. Not yet implemented due to low case numbers. | [5] |
For researchers aiming to replicate or build upon existing findings, here are detailed methodologies for key experiments.
This protocol is adapted from the preprint by Martins et al. [6].
This in-silico protocol is used to predict the binding affinity and mode of interaction between bromhexine and TMPRSS2 [6] [3].
Despite promising early data, several questions remain unanswered, presenting opportunities for further research:
| Category | Details | Frequency / Notes |
|---|
| Common Side Effects [1] [2] [3] | Gastrointestinal: Nausea, vomiting, diarrhea, upper abdominal pain, dry mouth. Nervous System: Headache, dizziness, sweating. Skin: Rash, urticaria (hives), itching. | ≥1/1,000 to <1/100 (Common to Uncommon) [1]; Typically mild and resolve without treatment [2]. | | Serious Side Effects [4] [2] | Severe skin reactions: Stevens-Johnson syndrome, toxic epidermal necrolysis, acute generalized exanthematous pustulosis. Severe allergic reactions (difficulty breathing). | Rare (e.g., ≤0.16 cases per million for severe skin issues) [4]; Require immediate medical attention [2]. | | Contraindications [2] [3] | Known hypersensitivity to bromhexine or any component of the formulation. Active gastric ulceration. Not recommended for children under 2 years of age. | Caution advised in patients with a history of gastric ulcers [2] [3]. | | Precautions & Warnings [2] [3] | Asthma: May cause bronchospasm in sensitive individuals. Renal/Hepatic Impairment: Use with caution; reduced clearance may require monitoring or dose adjustment. Impaired Cough Reflex: Risk of mucus accumulation in patients unable to cough effectively. | Use under medical supervision in these populations. | | Use in Special Populations [2] | Pregnancy: Safety not fully established; use only if clearly needed and prescribed. Lactation: Not recommended; can pass into breast milk. Elderly: Use with caution, especially if debilitated. | Risk-benefit assessment required. |
For research and development purposes, a deeper analysis of the safety data and its context is essential.
Overall Safety Profile: Bromhexine is characterized as a "well-tolerated and safe" drug with a long history of over-the-counter (OTC) use [1] [5]. Its low frequency of adverse reactions supports its favorable safety profile [4].
Clinical Trial Observations: A 2022 randomized controlled trial noted that adverse reactions were "of low frequency" and consistent with the known side effect profile, primarily involving gastrointestinal symptoms. The study concluded that the drug was well-tolerated in patients with mild-to-moderate COVID-19 [1].
Drug Interactions: A notable and potentially beneficial interaction is bromhexine's ability to enhance the penetration of certain antibiotics (e.g., amoxicillin, erythromycin, cefuroxime) into bronchial secretions [2] [5]. However, it should not be combined with cough suppressants, as this could lead to dangerous mucus accumulation in the airways [2] [3].
To support your own research design, here are methodologies from key studies on bromhexine.
In Vitro Antiviral Efficacy Protocol (as referenced in clinical studies): A 2022 clinical trial was based on the premise that bromhexine inhibits the host cell's transmembrane protease serine 2 (TMPRSS2), which is used by SARS-CoV-2 for cellular entry [1]. The methodology involved a randomized, open-label, multicenter design. Patients with mild-to-moderate COVID-19 were assigned to receive either bromhexine plus standard of care (SOC) or SOC alone. The primary endpoint was the reduction in viral load, measured via RT-qPCR of saliva samples at baseline and day 4 [1]. This study ultimately found that bromhexine did not significantly outperform SOC in reducing viral load [1].
Pharmacokinetic Study Protocol (Animal Model): A 2024 study investigated the pharmacokinetics of bromhexine in broilers. The methodology used a randomized, parallel-controlled design. Animals received a single dose of bromhexine hydrochloride (2.5 mg/kg body weight) either intravenously (IV) or orally (PO). Blood samples were collected at predetermined times, and plasma concentrations were determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Pharmacokinetic parameters were calculated via non-compartmental analysis [6].
Bromhexine's primary and investigational mechanisms can be visualized through the following pathways. The diagram below illustrates its dual mechanisms: a well-established mucolytic effect and a theorized antiviral effect via TMPRSS2 inhibition.
Bromhexine's primary mechanism involves altering mucus production and clearance [7] [5]. It stimulates serous cells in the bronchial mucosa and enhances lysosomal activity, leading to the breakdown of acid mucopolysaccharide fibers in mucus. This action results in thinner, less viscous sputum and promotes ciliary activity, ultimately improving mucus transport and expectoration [2] [5].
An investigational mechanism involves the potential inhibition of TMPRSS2. As illustrated, by blocking this protease, bromhexine may prevent the priming of the SARS-CoV-2 spike protein, thereby theoretically interrupting viral entry into host cells [4] [7]. However, one clinical study noted that bromhexine's slight antiviral activity in cells lacking TMPRSS2 suggests other mechanisms may be involved [1].
Bromhexine hydrochloride is a mucolytic drug first introduced for medical use in 1966. It is commonly used to treat respiratory conditions associated with viscous or excessive mucus, such as acute and chronic bronchitis [1] [2] [3]. It is also employed as an adjunct therapy with antibiotics in severe respiratory infections to enhance antibiotic concentration in lung tissue [2] [3].
Bromhexine's primary action is facilitating mucus clearance through a multi-step process [1] [2] [4]:
The clinical effect typically manifests after 2-3 days of oral administration, but can be observed within about 15 minutes when administered via injection [2].
Figure 1: Bromhexine's primary mucolytic mechanism of action for expectoration.
Dosage varies by age and formulation. Treatment duration should generally not exceed 8-10 days unless under direct physician supervision [1] [2].
| Patient Group | Dosage (Oral) | Frequency | Formulations |
|---|---|---|---|
| Adults & Children >12 yrs | 8 mg - 16 mg | 3 times/day [1] [2] | Tablets, Syrup, Injection [2] |
| Children 5-12 yrs | 4 mg | 4 times/day [1] | Syrup [2] |
| Children 2-5 yrs | 4 mg | 2 times/day [1] | Syrup [2] |
| Children <2 yrs | 1 mg | 3 times/day [2] | Syrup [2] |
Understanding the drug's journey through the body is crucial for dosing and anticipating interactions.
| Parameter | Value / Description | Significance |
|---|---|---|
| Bioavailability | ~20-27% (oral) [2] [3] | Low due to extensive first-pass metabolism; food can increase it [2]. |
| Protein Binding | 95-99% [2] [3] | High; potential for drug-drug interactions. |
| Metabolism | Extensive hepatic [3] [4] | Main metabolite is ambroxol, which is also a marketed mucolytic [2] [3]. |
| Half-Life | 13 - 40 hours (terminal) [2] | Relatively long, allowing for less frequent dosing. |
| Elimination | ~90% in urine, mainly as metabolites [2] | Requires caution in severe renal impairment [1]. |
Recent studies indicate bromhexine may inhibit the human transmembrane protease serine 2 (TMPRSS2) [2] [3]. TMPRSS2 is crucial for viral entry of viruses like influenza and SARS-CoV-2 by cleaving the viral spike protein. Bromhexine's inhibition of this protease could potentially block viral entry into host cells [3]. Its metabolite, ambroxol, may also interact with the ACE2 receptor, another key host protein used by SARS-CoV-2 [3]. Clinical observations noted reduced mortality and disease severity in COVID-19 patients treated with bromhexine [5].
Figure 2: Proposed antiviral mechanism of bromhexine via TMPRSS2 protease inhibition.
A 2025 study investigated bromhexine as a potential anti-obesity agent by inhibiting pancreatic lipase (PL), a key enzyme for dietary fat absorption [5].
This methodology evaluates bromhexine's efficacy and mechanism as a pancreatic lipase inhibitor.
1. Objective: Determine the inhibitory potential and mechanism of bromhexine against pancreatic lipase. 2. Materials:
This protocol elucidates atom-level interactions between bromhexine and its targets.
1. Protein Preparation:
Bromhexine is generally well-tolerated, but considerations are necessary for specific populations [1] [2].
The analysis relies on the presence of a primary aromatic amino group in the Bromhexine HCl molecule [1]. The method involves a two-step reaction often referred to as the Bratton-Marshall method [1]:
This method is suitable for the determination of Bromhexine HCl in pure form and in various pharmaceutical formulations (tablets, syrup, injections).
Workflow: Diazotization-Coupling Analysis
Materials and Reagents:
Procedure:
A more recent approach utilizes Eosin Y for the determination of Bromhexine HCl and its active metabolite, Ambroxol HCl.
Materials and Reagents:
Procedure:
The following table summarizes key validation parameters for the described methods, demonstrating their reliability for pharmaceutical analysis.
| Parameter | Diazotization-Coupling Method [1] [2] | Eosin Y Method (Spectrophotometric) [3] |
|---|---|---|
| Linear Range | 1.0 - 5.0 µg/mL | 1.0 - 5.0 µg/mL |
| Detection Limit (LOD) | Not specified in results | 0.31 µg/mL |
| Quantitation Limit (LOQ) | Not specified in results | 0.94 µg/mL |
| Precision | ~2.0% (RSD) | Meets ICH guidelines |
| Wavelength (λmax) | 507 nm | 540 nm |
| Key Reagents | NaNO₂, HCl, Chromotropic acid | Eosin Y (pH 3.6) |
Interference Study: The diazotization-coupling method is highly specific for the primary aromatic amine group. Studies show that common excipients and other drugs like potassium guaiacolsulfonate, ampicillin, cephalexin, and erythromycin do not interfere with the determination [1].
The diazotization-coupling spectrophotometric method provides a straightforward and reliable analytical technique for the quantification of Bromhexine HCl. Its high precision, specificity, and successful application to various pharmaceutical formulations make it a valuable tool for researchers and quality control professionals in drug development and manufacturing.
Bromhexine hydrochloride is a widely used mucolytic agent that effectively reduces sputum viscosity in respiratory conditions, making it a valuable therapeutic compound in various pharmaceutical formulations. The quality control and precise quantification of Bromhexine HCl in both pure and dosage forms represent critical aspects of pharmaceutical analysis. UV spectrophotometry has emerged as a fundamental analytical technique for this purpose, offering an optimal balance of sensitivity, precision, cost-effectiveness, and operational simplicity. The technique operates on the principle of measuring the absorption of ultraviolet light by drug molecules in solution, following the Beer-Lambert law which establishes a linear relationship between absorbance and concentration [1].
The development of UV spectrophotometric methods for Bromhexine HCl addresses the pharmaceutical industry's need for reliable quality control procedures that can be implemented in various laboratory settings. While more sophisticated techniques like HPLC, UPLC-MS, and HPTLC are available and offer superior sensitivity for specific applications such as impurity profiling [2], UV spectrophotometry remains the method of choice for routine analysis due to its accessibility, rapid implementation, and minimal requirements for specialized training or expensive instrumentation. This comprehensive document provides detailed application notes and protocols for the accurate analysis of Bromhexine HCl using various UV spectrophotometric approaches, from simple single-component analysis to advanced methods for resolving complex mixtures.
UV spectrophotometric methods for Bromhexine HCl analysis encompass a range of techniques from simple single-component analysis to sophisticated methods for resolving complex drug mixtures. The absorption characteristics of Bromhexine HCl have been thoroughly studied, with literature reporting its maximum absorbance (λmax) at 277 nm when using methanol and formic acid as solvents [1]. The drug exhibits excellent linearity in specific concentration ranges across different methods, with correlation coefficients (r²) typically exceeding 0.999, demonstrating strong adherence to the Beer-Lambert law [1] [3].
For pharmaceutical formulations containing Bromhexine HCl in combination with other active ingredients, several advanced spectrophotometric methods have been successfully developed and validated. These include simultaneous equation methods, absorption correction, dual wavelength, induced dual wavelength, and spectrum subtraction methods [4] [3]. Each approach offers distinct advantages for resolving overlapping spectra and enabling accurate quantification without prior separation. These methods have been applied to various combination products, including Bromhexine HCl with chlorpheniramine maleate and guaifenesin in syrup formulations [4], as well as with oxytetracycline in veterinary preparations [3]. The versatility and adaptability of these spectrophotometric methods make them particularly valuable for quality control laboratories analyzing different Bromhexine HCl formulations.
Table 1: Overview of UV Spectrophotometric Methods for Bromhexine HCl Analysis
| Method Type | Analytical Wavelength (nm) | Linear Range (μg/mL) | Solvent System | Applications |
|---|---|---|---|---|
| Single Component Analysis | 277 [1] | 2-10 [1] | Methanol and Formic Acid [1] | Pure API and single-component formulations |
| Simultaneous Equation Method | 249, 261, 274 [4] | 2-10 [4] | Not specified | Multi-component syrup formulations |
| Absorption Correction Method | 245.6, 380 [3] | 1-30 [3] | 0.1M HCl [3] | Binary mixtures with oxytetracycline |
| Dual Wavelength Method | 245.6, 283.2 [3] | 1-30 [3] | 0.1M HCl [3] | Binary mixtures with minimal spectral separation |
| Induced Dual Wavelength Method | 245.6, 271.8 [3] | 1-30 [3] | 0.1M HCl [3] | Complex binary mixtures |
| Spectrum Subtraction Method | 245.6 [3] | 1-30 [3] | 0.1M HCl [3] | Binary mixtures with extensive spectral overlap |
The standard method for analyzing Bromhexine HCl as a single component requires specific reagents and instrumentation to ensure accurate and reproducible results. The solvent system consists of methanol and formic acid in appropriate proportions, in which Bromhexine HCl demonstrates complete solubility and stable spectral characteristics [1]. The analytical instrumentation required includes a double-beam UV-Visible spectrophotometer with matched quartz cells of 1 cm path length, which minimizes measurement errors due to solvent absorption or cell imperfections. Additional essential equipment includes analytical balance with precision of ±0.0001 g for accurate weighing, volumetric flasks of various capacities (10 mL, 25 mL, 50 mL, and 100 mL) for precise dilution, and pipettes of appropriate volumes for standard and sample solution preparation [1].
The preparation of standard solutions follows a systematic dilution protocol to achieve the desired concentration range for analysis. Begin by accurately weighing 25 mg of Bromhexine HCl reference standard and transferring it to a 25 mL volumetric flask. Dissolve the content in approximately 5 mL of methanol and gently swirl until complete dissolution, then dilute to the mark with methanol to obtain a primary stock solution of concentration 1000 μg/mL. From this primary stock, pipette 5 mL into a 50 mL volumetric flask and dilute to volume with the solvent system (methanol and formic acid) to prepare a working standard solution of 100 μg/mL [1]. Further dilutions are prepared from this working standard to obtain concentrations ranging from 2-10 μg/mL, which represents the optimal linear range for accurate quantification of Bromhexine HCl at 277 nm [1].
The analytical procedure involves a stepwise protocol to ensure measurement accuracy. First, set up the UV spectrophotometer and allow sufficient warm-up time (typically 15-30 minutes) for the lamp to stabilize. Set the scanning parameters to a wavelength range of 200-400 nm to capture the complete spectrum, with the quantitative measurement wavelength set at 277 nm (λmax for Bromhexine HCl). Using the solvent system (methanol and formic acid) as blank, zero the instrument to establish baseline correction. Measure the absorbance of each standard solution in the concentration series (2-10 μg/mL) in triplicate to ensure measurement precision [1]. Plot the average absorbance against corresponding concentrations to construct the calibration curve, which typically exhibits a correlation coefficient (r²) of 0.9997, confirming excellent linearity [1]. The molar absorptivity for Bromhexine HCl under these conditions is reported as 2.01468±0.13778 (Mean±SD), demonstrating the method's consistency and reliability [1].
The simultaneous equation method represents a powerful spectrophotometric approach for quantifying multiple active ingredients in pharmaceutical formulations without requiring prior separation. This method is particularly valuable for analyzing Bromhexine HCl in combination with other drugs such as chlorpheniramine maleate and guaifenesin in syrup formulations [4]. The fundamental principle relies on the absorbance additivity law, which states that the total absorbance of a solution at any given wavelength equals the sum of the absorbances of individual components at that wavelength. By selecting specific wavelengths where the components exhibit distinct absorption characteristics, a system of equations can be established and solved to determine the concentration of each component in the mixture [4].
For the analysis of Bromhexine HCl in combination with chlorpheniramine maleate and guaifenesin, the method utilizes three distinct wavelengths (249.00 nm, 261.00 nm, and 274.00 nm) that correspond to the absorption maxima of the respective components [4]. At each wavelength, the total absorbance is measured, and using pre-determined absorptivity values for each component at all three wavelengths, a system of three equations with three unknowns is constructed. Solving this system of equations simultaneously yields the precise concentration of each component in the mixture. This method has been successfully validated for the simultaneous estimation of Bromhexine HCl, chlorpheniramine maleate, and guaifenesin in syrup dosage forms, demonstrating excellent accuracy and precision across the linear concentration range of 2-10 μg/mL for all three components [4].
The implementation of the simultaneous equation method requires a systematic experimental approach beginning with the preparation of individual standard solutions. Prepare separate stock solutions of Bromhexine HCl, chlorpheniramine maleate, and guaifenesin at concentrations of 1000 μg/mL using an appropriate solvent. From these stock solutions, prepare diluted standard solutions in the concentration range of 2-10 μg/mL for each component. Scan the individual solutions across the UV spectrum from 200-400 nm to identify the absorption maxima for each compound, which are established at 249.00 nm for Bromhexine HCl, 261.00 nm for chlorpheniramine maleate, and 274.00 nm for guaifenesin [4].
Construct individual calibration curves for each component at all three wavelengths to determine the absorptivity values (A1%, 1cm) for each drug at each wavelength. These absorptivity coefficients form the basis for establishing the simultaneous equations. For sample analysis, prepare the formulation sample by accurately weighing an amount equivalent to one dose and dissolving it in the solvent. Filter if necessary to remove insoluble excipients, then dilute appropriately to fall within the linear range of the method. Measure the absorbance of the sample solution at all three wavelengths (249 nm, 261 nm, and 274 nm). The concentration of each component can then be calculated using the following set of equations [4]:
C_BH = (A1 × a22 × a33 - /Determinant C_CP = (a11 × A2 × a33 - /Determinant C_GF = (a11 × a22 × A3 - /Determinant
Where C_BH, C_CP, and C_GF represent concentrations of Bromhexine HCl, chlorpheniramine maleate, and guaifenesin respectively; A1, A2, and A3 represent absorbances of the sample mixture at 249 nm, 261 nm, and 274 nm respectively; and a11, a22, a33, etc., represent absorptivities of the individual components at the different wavelengths.
The method validation parameters include specificity demonstrated through the absence of interference from excipients, linearity with correlation coefficients >0.999, precision with RSD <2%, and accuracy confirmed through recovery studies ranging from 98-102% [4].
Figure 1: Workflow for Simultaneous Equation Method in Multi-Component Analysis
The Absorption Correction method is particularly useful for analyzing Bromhexine HCl in binary mixtures where one component (Bromhexine HCl) exhibits significant absorbance at a wavelength where the other component shows no absorption. This method has been successfully applied to the analysis of Bromhexine HCl in combination with oxytetracycline hydrochloride (OTC) using 0.1M HCl as solvent [3]. In this approach, OTC and BR were determined at 380 nm and 245.6 nm, respectively, after appropriate spectral resolution steps. The fundamental principle involves measuring the absorbance of the mixture at a wavelength where only one component contributes significantly to the absorption, then using this information to correct the absorbance at other wavelengths where both components absorb [3].
For the Bromhexine HCl-OTC system, the procedure involves constructing a calibration curve for OTC at its λmax (380 nm), where Bromhexine HCl shows no absorbance. Additionally, an absorptivity factor for OTC is calculated by relating its absorbance at 245.6 nm to that at 380 nm (λ₂₄₅.₆/λ₃₈₀). This factor allows for the correction of OTC's contribution to the total absorbance at 245.6 nm in the mixture, enabling the accurate determination of Bromhexine HCl concentration. The method has demonstrated excellent accuracy with mean recovery rates of 98.95% for Bromhexine HCl and 99.53% for OTC, confirming its reliability for quality control applications [3].
The Dual Wavelength method eliminates the need for sample preparation steps to separate components by selecting two wavelengths for each component where the difference in absorbance is zero for the other component. For the analysis of Bromhexine HCl with OTC, the absorbance difference between λ (245.6-283.2 nm) is used for the determination of Bromhexine HCl, while the difference between λ (271.8-287.6 nm) is utilized for OTC quantification [3]. This approach effectively cancels out the contribution of the interfering component, allowing for direct measurement of the target analyte without mathematical corrections.
The Induced Dual Wavelength method represents a further refinement of this technique, employing the absorbance difference between 271.8 nm and 245.6 nm along with calculated equality factors (F) for each drug at the selected wavelengths. This method expands the applicability of dual wavelength principles to more complex mixtures where ideal wavelength pairs with zero absorbance difference are not available. Both DW and IDW methods have shown excellent performance characteristics for the analysis of Bromhexine HCl in the concentration range of 1-30 μg/mL, with precision expressed as RSD values below 2% in most cases [3].
The Spectrum Subtraction method leverages the entire spectral information rather than relying on measurements at discrete wavelengths. This approach involves recording the complete UV spectra of the individual components and the mixture, then using mathematical operations to extract quantitative information. For Bromhexine HCl analysis with OTC, the method determines OTC and BR at 380 nm and 245.6 nm, respectively, after spectral resolution steps [3]. The spectrum of one component is mathematically subtracted from the mixture spectrum based on its known concentration or absorptivity, leaving behind the spectrum of the other component for quantification.
This method is particularly advantageous when dealing with extensively overlapping spectra, as it utilizes the entire spectral shape rather than depending on isolated points where interference might still be present. The Spectrum Subtraction method has demonstrated comparable accuracy to other sophisticated techniques, with reported purity values of 98.95% for Bromhexine HCl and 99.53% for OTC when applied to pharmaceutical formulations [3]. The method's robustness makes it suitable for routine quality control applications where speed and accuracy are paramount.
Table 2: Method Validation Parameters for Bromhexine HCl Spectrophotometric Analysis
| Validation Parameter | Requirements | Typical Values for Bromhexine HCl Methods |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9997 [1] |
| Precision | RSD < 2% | RSD < 2% for all proposed methods [3] |
| Accuracy | Recovery 98-102% | 98.95-100.05% recovery [1] [3] |
| Range | Should cover 80-120% of test concentration | 2-10 μg/mL [1], 1-30 μg/mL [3] |
| LOD | Sufficiently low for intended use | Not specified in sources, but typically 0.1-0.5 μg/mL |
| LOQ | Sufficiently low for intended use | Not specified in sources, but typically 0.3-1.0 μg/mL |
| Specificity | No interference from excipients or degradation products | Confirmed for all developed methods [3] |
| Robustness | Insensitive to deliberate small variations | RSD < 2% for minor changes in methodology [3] |
The environmental impact of analytical methods has become an increasingly important consideration in modern pharmaceutical analysis. Green Analytical Chemistry (GAC) principles focus on developing methods that minimize consumption of hazardous chemicals, reduce energy requirements, and decrease waste generation while maintaining analytical performance. UV spectrophotometric methods for Bromhexine HCl analysis generally exhibit favorable greenness profiles compared to chromatographic techniques, particularly when aqueous solvents like 0.1M HCl are employed instead of organic solvents [3].
Several metric tools have been developed to evaluate the greenness of analytical methods, including the National Environmental Methods Index (NEMI), Modified NEMI, Analytical Eco-scale, Green Analytical Procedure Index (GAPI), and Analytical GREEnness calculator (AGREE) [3]. When these tools are applied to assess Bromhexine HCl analysis methods, spectrophotometric approaches consistently demonstrate superior environmental performance compared to reported HPLC methods. The key factors contributing to this advantage include the substitution of harmful organic solvents (such as trifluroacetic acid and acetonitrile used in HPLC) with more eco-friendly alternatives like aqueous HCl, reduced energy consumption due to simpler instrumentation, and decreased waste generation [3].
The greenness assessment of the developed spectrophotometric methods for Bromhexine HCl analysis confirms their alignment with sustainable analytical practices. This environmental advantage, combined with their inherent cost-effectiveness and operational simplicity, positions these spectrophotometric methods as attractive alternatives for routine quality control applications in both industrial and regulatory settings. Laboratories seeking to implement environmentally conscious analytical practices while maintaining high-quality standards for Bromhexine HCl quantification should consider these spectrophotometric methods as primary options, particularly for formulations where specificity challenges can be adequately addressed through method selection and validation [3].
The validation of UV spectrophotometric methods for Bromhexine HCl analysis follows the International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility of the analytical procedures. The validation process encompasses several key parameters that must be thoroughly evaluated and documented. Specificity demonstrates the method's ability to measure Bromhexine HCl accurately in the presence of other components such as excipients, impurities, or degradation products. This is particularly important for formulations containing multiple active ingredients, where spectral overlap must be carefully addressed through method selection and optimization [1] [3].
Linearity is established across the specified range of the analytical procedure, typically from 2-10 μg/mL for single-component analysis [1] and 1-30 μg/mL for methods analyzing Bromhexine HCl in combination with other drugs [3]. The correlation coefficient (r²) should be ≥0.999 to confirm excellent linearity. Accuracy, expressed as percentage recovery, should fall within the range of 98-102% for Bromhexine HCl across multiple concentration levels. Reported methods demonstrate recovery rates of 99.77-100.05% for single-component analysis [1] and 98.95-100.34% for multi-component methods [3], confirming high accuracy. Precision includes both repeatability (intra-day precision) and intermediate precision (inter-day precision) expressed as relative standard deviation (RSD), which should not exceed 2% for the method to be considered acceptable [1] [3].
Additional validation parameters include the range of the method, which should cover at least 80-120% of the target test concentration; robustness, which evaluates the method's capacity to remain unaffected by small deliberate variations in method parameters; and solution stability, which confirms that standard and sample solutions remain stable throughout the analysis period. For pharmaceutical quality control applications, methods must also demonstrate suitability for routine testing in various dosage forms including tablets, syrups, and injectable formulations [2]. Compliance with regulatory standards such as the European Pharmacopoeia and ICH guidelines ensures that the developed methods meet international requirements for pharmaceutical analysis, facilitating their adoption in both industrial and regulatory settings [2].
Figure 2: Method Validation Workflow for Bromhexine HCl UV Spectrophotometric Analysis
UV spectrophotometry offers a diverse toolbox of analytical methods for the precise and accurate quantification of Bromhexine HCl in both single-component and multi-component pharmaceutical formulations. From the standard single-wavelength method at 277 nm to sophisticated techniques like simultaneous equations, dual wavelength, and spectrum subtraction methods, analysts can select the most appropriate approach based on their specific formulation complexity and available instrumentation. The comprehensive validation of these methods according to ICH guidelines ensures their reliability for quality control applications, while greenness assessment confirms their environmental acceptability compared to alternative chromatographic methods.
The protocols detailed in this document provide step-by-step guidance for implementing these methods in analytical laboratories, with particular emphasis on practical considerations for method development, optimization, and validation. The tabulated analytical parameters and experimental workflows offer quick reference points for method selection and troubleshooting. As the pharmaceutical industry continues to emphasize both analytical quality and sustainability, these UV spectrophotometric methods represent valuable approaches for the routine analysis of Bromhexine HCl-containing formulations, balancing performance characteristics with practical implementation considerations.
Bromhexine hydrochloride (BrH), chemically known as 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine hydrochloride, is a widely used mucolytic agent for treating respiratory disorders such as chronic bronchitis, asthma, and other conditions involving viscid or excessive mucus. The quantitative analysis of BrH is crucial in pharmaceutical quality control and clinical monitoring due to its potential adverse effects, including damage to the gastric mucosal barrier, particularly in patients with chronic gastric ulcers. Electrochemical sensors have emerged as powerful tools for BrH detection, offering advantages of high sensitivity, excellent selectivity, simple apparatus, and ease of operation compared to other analytical methods such as UV-visible spectrophotometry, HPLC, and chemiluminescence. [1]
Recent advancements in nanomaterial-based sensors have significantly improved the analytical performance of BrH detection. The integration of carbon nanomaterials with electropolymerized films has created composite sensors with enhanced electron transfer capabilities and larger electro-active surfaces. Among these, the poly(procaterol hydrochloride)/carboxyl multi-walled carbon nanotube (p-ProH/CMWCNT) composite modified glassy carbon electrode has demonstrated remarkable performance for BrH determination, leveraging the synergistic effects between the polymeric film and carbon nanotubes. This application note provides detailed protocols and performance data for this advanced electrochemical sensing platform. [2] [1]
The p-ProH/CMWCNT/GCE sensor operates on the principle of electrochemical oxidation of BrH at approximately +0.90 V versus Ag/AgCl reference electrode. The synergistic interaction between the p-ProH polymer film and CMWCNT significantly enhances the oxidation peak current of BrH through several mechanisms:
The detection mechanism relies on the irreversible oxidation of BrH, with the current response being proportional to its concentration in solution. The use of differential pulse voltammetry (DPV) enhances measurement sensitivity by minimizing background capacitive currents, allowing for lower detection limits and improved selectivity in complex matrices such as pharmaceutical formulations and biological fluids. [2] [1]
Table 1: Analytical Performance Comparison of BrH Detection Methods
| Method | Linear Range (μmol/L) | Detection Limit (μmol/L) | Selectivity | Application |
|---|---|---|---|---|
| p-ProH/CMWCNT/GCE with DPV | 0.2-1.0 and 1.0-8.0 | 0.1 | High (no interference from dopamine, ascorbic acid, uric acid) | Pharmaceutical preparations, human serum |
| Spectrophotometric (diazotization-coupling) | - | 0.322 μg/mL | Moderate | Pharmaceutical preparations |
| HPLC with UV detection | 15-55 μg/mL | - | High | Pharmaceutical preparations |
| Nickel nanoparticles/MWCNT/Pt electrode | - | - | High | Pharmaceutical preparations |
The p-ProH/CMWCNT/GCE sensor demonstrates excellent analytical performance for BrH detection, with two linear dynamic ranges that accommodate both trace-level and higher concentration measurements. The sensor's high sensitivity is evidenced by its low detection limit and substantial molar absorptivity in the equivalent spectrophotometric methods. The selectivity of the sensor has been rigorously tested against common electroactive interferents, showing no significant response to dopamine, ascorbic acid, and uric acid at typical physiological concentrations. The stability and reproducibility of the sensor have been confirmed through repeated measurements, with the modified electrode maintaining consistent performance over multiple cycles when properly stored. [2] [3] [1]
Table 2: Optimized Experimental Parameters for BrH Detection
| Parameter | Optimal Condition | Effect on Signal |
|---|---|---|
| Supporting Electrolyte | pH 5.5 PBS (0.2 mol/L) | Maximum peak current and best peak shape |
| ProH Concentration | 5.0 × 10⁻⁵ mol/L | Optimal polymer film formation |
| Electropolymerization Cycles | 6 cycles | Balanced film thickness and electron transfer |
| DPV Parameters | Pulse amplitude: 50 mV, Pulse width: 50 ms, Scan rate: 20 mV/s | Enhanced sensitivity and resolution |
| Working Potential | +0.90 V (vs. Ag/AgCl) | BrH oxidation peak potential |
Comprehensive interference studies have confirmed the excellent selectivity of the p-ProH/CMWCNT/GCE sensor for BrH detection. The sensor shows no significant response to common electroactive compounds that typically interfere in electrochemical measurements, including dopamine, ascorbic acid, and uric acid. This selectivity makes it particularly suitable for analyzing BrH in complex biological matrices such as human serum and pharmaceutical formulations where these compounds may be present. The unique molecular recognition properties of the p-ProH film contribute to this exceptional selectivity, preferentially facilitating the electron transfer of BrH while suppressing interference from other species. [2] [1]
GCE Pretreatment:
CMWCNT Dispersion Preparation:
CMWCNT/GCE Modification:
Electropolymerization of ProH:
Instrumental Parameters:
Measurement Procedure:
The p-ProH/CMWCNT/GCE sensor has been successfully applied to determine BrH content in pharmaceutical formulations such as tablets:
Sample Preparation:
Analysis and Recovery:
For biological fluid analysis, the sensor has been validated for BrH determination in human serum:
Sample Pretreatment:
Considerations for Biological Applications:
The p-ProH/CMWCNT/GCE electrochemical sensor provides a robust, sensitive, and selective platform for the determination of this compound in both pharmaceutical formulations and biological samples. The synergistic combination of the electropolymerized procaterol film and carboxyl-functionalized carbon nanotubes creates a nanocomposite material with enhanced electrocatalytic activity toward BrH oxidation. The detailed protocols provided in this application note enable researchers to reliably fabricate and utilize this advanced sensing platform for quality control and clinical monitoring applications. The method's simplicity, cost-effectiveness, and excellent analytical performance make it a valuable alternative to more complex chromatographic techniques for routine BrH analysis.
This document outlines a robust and time-efficient method for the simultaneous determination of Bromhexine (BMX) and Amoxicillin (AMX) in combined pharmaceutical formulations using Capillary Zone Electrophoresis (CZE).
Capillary Zone Electrophoresis separates analytes based on their differential migration in an electric field applied across a fused-silica capillary. The migration velocity is determined by the analyte's charge and size. This method uses an acidic running buffer to protonate the analytes, ensuring efficient separation with UV detection [1].
The experimental workflow for the capillary electrophoresis method is summarized below:
4.1. Capillary Conditioning (For a new capillary)
4.2. System Equilibration
4.3. Sample Preparation
4.4. Electrophoretic Conditions
4.5. System Suitability Before sample analysis, inject a standard solution to ensure the system is suitable. Criteria may include:
The developed CE method was validated according to standard guidelines. Key performance characteristics are summarized below.
Table 1: Analytical Performance Characteristics of the CE Method
| Parameter | Result for Bromhexine (BMX) |
|---|---|
| Linear Range | 10 - 85 µg/mL [1] |
| Correlation Coefficient (R²) | 0.997 [1] |
| Limit of Detection (LOD) | 2 µg/mL [1] |
| Analyte Recovery | 99 - 104% [1] |
| Run-to-run Reproducibility | Excellent [1] |
For comprehensive quality control, other techniques are commonly used. The table below summarizes methods found in the search results for your reference.
Table 2: Other Analytical Methods for this compound
| Analytical Technique | Application Context | Key Details |
|---|---|---|
| ICP-MS [2] | Determination of 31 elemental impurities in Bromhexine HCl injections. | Validated per USP <233>; all impurities found below ICH PDE limits. |
| UPLC-MS/MS [3] | Simultaneous determination of Bromhexine and Guaifenesin in human plasma. | Used for pharmacokinetic studies; LOD for Bromhexine was 0.43 ng/mL. |
| RP-HPLC [4] | Simultaneous estimation of Bromhexine and Terbutaline in tablet dosage forms. | C8 column; mobile phase Phosphate Buffer (pH 3):ACN (70:30); detection at 270 nm. |
| RP-HPLC [5] | Simultaneous determination in multi-component cough syrup. | Method validated for precision and accuracy in combined dosage forms. |
Bromhexine hydrochloride is a widely prescribed mucolytic agent used in the treatment of respiratory conditions characterized by excessive or viscous mucus, such as chronic bronchitis, asthma, and cystic fibrosis. As a derivative of the vasicine alkaloid from Adhatoda vasica plant, bromhexine works by enhancing bronchial secretion and facilitating expectoration, thereby relieving productive cough. The drug has recently gained additional attention due to suggested potential benefits in managing COVID-19 symptoms, although this application requires further investigation. [1] Conventional immediate-release tablets of this compound have been used for decades, with the standard dose being 8 mg three times daily. However, these conventional formulations present challenges for specific patient populations, particularly pediatric and geriatric patients who often experience medication dysphagia (difficulty swallowing tablets), which affects between 10-60% of patients depending on the population studied. [1]
The development of orodispersible tablets (ODTs), also known as orally disintegrating tablets, addresses these challenges by designing dosage forms that rapidly disperse in the mouth without requiring water. ODTs have gained significant importance in pharmacotherapy over the past two decades, with direct compression emerging as the most favored manufacturing method due to its simplicity, excellent cost-effectiveness, and ease of scale-up from laboratory to production. [1] When employing direct compression, the selection of appropriate excipients becomes critical, which has led to growing interest in multifunctional co-processed excipients specifically engineered to overcome the competing challenges of achieving both acceptable mechanical strength and short disintegration time in ODT formulations. [1] [2]
These application notes provide comprehensive experimental protocols and analytical methods for formulating this compound ODTs using various co-processed excipients via direct compression. The information presented herein is particularly valuable for pharmaceutical scientists and formulation developers working to overcome the technical challenges associated with ODT development while ensuring compliance with regulatory requirements for well-established medicines. Additionally, the systematic approach outlined in this document can serve as a template for the development of other ODT formulations containing different active pharmaceutical ingredients.
Co-processed excipients represent innovative combinations of two or more established excipients designed to physically modify their properties in ways not achievable through simple physical mixing, without creating new chemical entities. These specialized excipient systems are produced through various advanced technological processes including spray-drying, wet granulation, roller compaction, fluid bed spray granulation, and other methods that create synergistic interactions between component excipients. [1] The primary objectives of co-processing excipients for ODT applications include enhancing powder flowability by increasing particle roundness and uniformity, improving compressibility through strategic combination of materials with complementary plastic and brittle deformation properties, and reducing disintegration time by increasing the porosity and water-wicking capabilities of the final blend. [1]
For ODT formulations specifically, co-processed excipients offer significant advantages over traditional physical mixtures by providing built-in functionality that addresses the competing requirements of mechanical strength and rapid disintegration. The multifunctional nature of these systems often incorporates fillers, superdisintegrants, and sometimes lubricants or taste-masking agents in a single product, thereby reducing the number of raw materials required in formulation development and streamlining the manufacturing process. This integrated approach to excipient system design has demonstrated superior performance in ODT applications, particularly when manufactured by direct compression, which remains the most straightforward and economically viable production method for commercial-scale manufacturing. [1]
Table 1: Comprehensive Characteristics of Co-processed Excipients for Bromhexine HCl ODTs
| Excipient | Key Composition | Manufacturer | Mechanical Properties | Disintegration Performance | Drug Release Profile |
|---|---|---|---|---|---|
| F-Melt C | D-mannitol, microcrystalline cellulose, xylitol, crospovidone, dibasic calcium phosphate anhydrous | Fuji Chemical Industries | Good mechanical strength | Short disintegration time | Complete release |
| F-Melt M | D-mannitol, microcrystalline cellulose, xylitol, crospovidone, magnesium aluminometasilicates | Fuji Chemical Industries | Good mechanical strength | Short disintegration time | Complete release |
| Ludiflash | D-mannitol, crospovidone, polyvinyl acetate | BASF | Low plastic deformation, elastic recovery, and ejection force | Rapid disintegration | Limited release (<30%) |
| Pharmaburst 500 | D-mannitol, sorbitol, precipitated silicon dioxide, crospovidone | SPI Pharma | Balanced mechanical properties | Acceptable disintegration | Complete release |
| Prosolv ODT G2 | Not fully specified in available literature | JRS Pharma | Good compressibility | Rapid disintegration | Complete release |
| Physical Blend | Mannitol (Pearlitol), microcrystalline cellulose (Avicel), crospovidone (Kollidon CL), colloidal silica (Aerosil 200) | Laboratory-prepared | Sufficient for ODT application | Meets compendial requirements | Complete release, comparable to reference |
The selection of an appropriate co-processed excipient system represents a critical formulation decision that significantly impacts both the manufacturing process and the final product quality attributes. As evidenced in Table 1, different co-processed excipients exhibit distinct performance characteristics that must be aligned with the specific requirements of the drug substance and the intended product profile. For this compound ODTs, the F-Melt series (both C and M types) demonstrated particularly favorable properties, with an optimal balance between mechanical strength and disintegration time. [1] [2] Interestingly, while Ludiflash exhibited excellent manufacturability characteristics including low ejection force and minimal elastic recovery, tablets formulated with this excipient system showed limited drug release (less than 30%), suggesting potential compatibility or formulation issues that require further investigation. [1]
It is noteworthy that a self-prepared physical blend of directly compressible excipients, typically comprising mannitol as the soluble diluent, microcrystalline cellulose as the compressibility enhancer, crospovidone as the superdisintegrant, and colloidal silica as the glidant, may also provide sufficient performance for ODT applications. This approach offers greater formulation flexibility but may require more extensive optimization studies to achieve the optimal balance between mechanical strength and disintegration time compared to proprietary co-processed systems. [1] The successful scale-up of formulations using both co-processed excipients and optimized physical blends from laboratory to production scale has been demonstrated, with tablets complying with compendial requirements for orodispersible tablets. [1] [2]
Table 2: Bromhexine HCl ODT Formulations Using Different Excipient Systems
| Component | Formulation A (F-Melt based) | Formulation B (Pharmaburst based) | Formulation C (Prosolv ODT based) | Formulation D (Physical Blend) |
|---|---|---|---|---|
| Bromhexine HCl | 8 mg | 8 mg | 8 mg | 8 mg |
| Co-processed Excipient | 90-95 mg | 90-95 mg | 90-95 mg | - |
| Mannitol (Pearlitol) | - | - | - | 45-60 mg |
| Microcrystalline Cellulose (Avicel) | - | - | - | 20-30 mg |
| Crospovidone (Kollidon CL) | - | - | - | 5-10 mg |
| Colloidal Silica (Aerosil 200) | 0.5-1 mg | 0.5-1 mg | 0.5-1 mg | 0.5-1 mg |
| Sodium Stearyl Fumarate (Novalube) | 1-2 mg | 1-2 mg | 1-2 mg | 1-2 mg |
| Total Tablet Weight | 100 mg | 100 mg | 100 mg | 100 mg |
Formulation optimization for this compound ODTs requires careful balancing of the composition to achieve the critical quality attributes of the final product. As illustrated in Table 2, the typical tablet weight for an 8 mg bromhexine HCl ODT is approximately 100 mg, with the co-processed excipient comprising the majority of the formulation (typically 90-95% w/w). For physical blend formulations, the ratio of components must be carefully optimized, with mannitol serving as the water-soluble diluent and sweetener, microcrystalline cellulose enhancing compressibility, crospovidone acting as the superdisintegrant to ensure rapid disintegration, and colloidal silica improving powder flow properties. [1] The lubricant (sodium stearyl fumarate) is typically included at concentrations of 1-2% w/w to prevent sticking during compression and ensure smooth ejection from the tablet tooling. [1]
During formulation development, it is crucial to consider the potential for drug-excipient interactions that may impact product stability or performance. Recent investigations have revealed that this compound can form specific impurities when in contact with certain excipients under stressful conditions. One identified impurity, N-carboxymethyl bromhexine, was found to result from interactions between bromhexine and tartaric acid in the presence of Fe³⁺ as a catalyst. [3] This finding highlights the importance of careful excipient selection and comprehensive compatibility studies during the formulation development stage, particularly when using acidic excipients or those with potential elemental impurities.
Mechanical Strength: Tablets should demonstrate sufficient hardness to withstand handling during packaging and distribution while maintaining the ability to disintegrate rapidly. Typical hardness values for ODTs range from 30-50 N, with friability values not more than 1.0% when tested using the pharmacopeial method. [1] The compaction characteristics of co-processed excipients vary significantly, with Ludiflash demonstrating particularly low works of plastic deformation, elastic recovery, and ejection force, which contributes to excellent manufacturability. [1]
Disintegration Time: According to pharmacopeial standards for orodispersible tablets, the disintegration time should generally not exceed 3 minutes when tested using the official method. However, optimally formulated ODTs typically disintegrate within 30 seconds or less. [1] The superdisintegrant composition and concentration significantly influence this parameter, with crospovidone-based systems generally demonstrating superior performance in co-processed excipients.
Drug Release Profile: Bromhexine HCl ODTs should release not less than 80% of the labeled drug content within 30 minutes when tested using the pharmacopeial dissolution apparatus. Formulations that demonstrate complete drug release profiles similar to marketed immediate-release products may be eligible for regulatory submission under well-established use procedures. [1] It is noteworthy that some excipient systems, particularly Ludiflash, have demonstrated limited drug release (<30%) despite otherwise acceptable tablet properties, emphasizing the need for comprehensive formulation screening. [1]
Content Uniformity: As with all solid dosage forms, ODTs must comply with pharmacopeial requirements for content uniformity, with acceptance values (AV) not exceeding 15.0%. The direct compression process typically provides excellent content uniformity when appropriate mixing procedures are followed and the drug substance is uniformly distributed throughout the powder blend.
Bulk and Tapped Density: Accurately weigh approximately 50 g of powder blend (M) and carefully transfer to a 100 mL graduated cylinder. Initially record the bulk volume (Vb) without any agitation. Subsequently, subject the cylinder to a standard tapping procedure (typically 500 taps initially followed by 750 taps, or until constant volume is achieved) using a jolting volumeter apparatus and record the final tapped volume (Vt). Calculate both bulk density (ρb = M/Vb) and tapped density (ρt = M/Vt), typically expressed in g/mL. These parameters provide important insights into powder packing behavior and are essential for determining container sizes and fill volumes during manufacturing. [4]
Compressibility Index and Hausner Ratio: Using the bulk and tapped density values obtained from the previous method, calculate the compressibility index (CI) using the formula: CI = (ρt - ρb)/ρt × 100%. Additionally, calculate the Hausner ratio (HR) as ρt/ρb. These derived parameters provide valuable indicators of powder flow characteristics, with CI values below 15% and HR values below 1.18 generally indicating good flow properties suitable for direct compression. These flow properties are particularly important for ensuring uniform die filling during high-speed tablet compression, which directly impacts weight variation and content uniformity in the final product. [4]
Angle of Repose: Carefully pour the powder blend through a clean funnel fixed at a specified height above a horizontal graph paper surface, allowing a powder cone to form naturally. Measure the height (h) of the powder cone and the radius (r) of its base. Calculate the angle of repose (θ) using the formula: θ = tan¯¹ (h/r). Powder blends with angles of repose less than 30° typically exhibit excellent flow characteristics, while values between 30-40° indicate acceptable flow, and values exceeding 40° suggest poor flow that may require additional glidants or flow enhancers. This simple test provides valuable practical information about the flow behavior of powder blends under gravity. [4]
Tablet Hardness Testing: Randomly select at least 10 tablets from the batch and determine the resistance to crushing using a validated hardness tester (such as Monsanto, Schleuniger, or similar apparatus). The tablet is placed between the jaws of the tester, and force is gradually applied until the tablet fractures. Record the force required to break the tablet, typically expressed in Newtons (N) or kiloponds (kp). For ODTs, optimal hardness generally ranges from 30-50 N, providing sufficient mechanical strength to withstand packaging and handling while still allowing rapid disintegration in the oral cavity. [1]
Friability Testing: Accurately weigh a sample of 10 whole tablets (Winitial) and place them in the drum of a friabilator. Rotate the drum at 25 rpm for 4 minutes (100 revolutions), then remove the tablets, carefully dust off any loose powder, and reweigh (Wfinal). Calculate the percentage friability using the formula: % Friability = (Winitial - Wfinal)/Winitial × 100%. According to pharmacopeial standards, conventional tablets should not lose more than 1.0% of their weight, though slightly higher values may be acceptable for ODTs due to their more porous structure. This test provides an important indicator of the tablet's ability to withstand abrasion and attrition during packaging, shipping, and handling. [1] [4]
Disintegration Testing: Place one tablet in each of the six tubes of the disintegration test apparatus, ensuring that the disks are properly positioned. For ODTs, the test is typically performed using water maintained at 37±2°C as the immersion medium. Operate the apparatus and observe the time required for complete disintegration of each tablet, with no palpable mass remaining in the apparatus. The pharmacopeial requirement for orodispersible tablets is generally complete disintegration within 3 minutes, though optimally formulated ODTs typically disintegrate in 30 seconds or less. This test is critical for ensuring the rapid disintegration characteristics that define ODTs and provide their patient benefits. [1]
In Vitro Dissolution Testing: Place one tablet in each vessel of the dissolution apparatus (typically USP Apparatus 1 or 2). For bromhexine HCl ODTs, use 500-900 mL of 0.1 N HCl or phosphate buffer pH 6.8 maintained at 37±0.5°C, with a paddle rotation speed of 50 rpm. Withdraw samples at appropriate time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes), filter immediately, and analyze using a validated UV-Vis spectrophotometric method at 254 nm or a suitable HPLC method. Calculate the percentage of drug released at each time point using a previously established calibration curve. The dissolution profile should demonstrate not less than 80% drug release within 30 minutes to ensure complete bioavailability. [1] [5] [4]
Forced Degradation Studies: To identify potential degradation products and validate stability-indicating analytical methods, prepare stressed samples of this compound under various forced degradation conditions. Expose the drug substance to acidic conditions (e.g., 0.1 N HCl at 60°C for 24 hours), basic conditions (e.g., 0.1 N NaOH at 60°C for 24 hours), oxidative conditions (e.g., 3% H₂O₂ at room temperature for 24 hours), and thermal stress (e.g., 60°C for 4 weeks). Analyze the samples using validated HPLC or HPTLC methods to separate and quantify the degradation products, establishing the stability-indicating capability of the analytical method. [5]
Drug-Excipient Compatibility Screening: Blend this compound with individual excipients (both co-processed excipients and individual components of physical blends) in appropriate ratios (typically 1:1, 1:5, and 5:1 drug:excipient ratios) and place in sealed vials. Store these binary mixtures under accelerated stability conditions (40°C±2°C/75%±5% RH) for 4 weeks, along with appropriate controls including pure drug substance and physical mixtures stored at controlled room temperature. Monitor the samples visually for any physical changes (discoloration, liquefaction, etc.) and analyze chemically using HPLC or HPTLC at predetermined intervals to detect any formation of impurities or degradation products. [3]
Long-Term Stability Studies: Package the final tablet formulation in the proposed commercial packaging and store according to ICH guidelines for long-term stability testing (25°C±2°C/60%±5% RH), accelerated conditions (40°C±2°C/75%±5% RH), and intermediate conditions (30°C±2°C/65%±5% RH) if necessary. Withdraw samples at predetermined time points (typically 0, 1, 2, 3, 6, 9, 12, 18, 24, and 36 months) and evaluate for changes in physical attributes (appearance, hardness, friability, disintegration time), chemical potency (drug content and related substances), and performance characteristics (dissolution profile). These studies provide critical data to support the proposed shelf life and storage conditions for the commercial product. [3]
Chromatographic Conditions: Utilize a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 40°C. The mobile phase should consist of a mixture of methanol and water in the ratio 90:10 (v/v), adjusted to pH 2.5 using o-phosphoric acid. Employ isocratic elution at a flow rate of 1.5 mL/min with UV detection at 240 nm. The injection volume should be 20 μL, and the total run time approximately 6 minutes. Under these conditions, this compound typically elutes at approximately 3.5 minutes, well-separated from its specified impurities (Impurity B and Impurity C as per British Pharmacopoeia). [5]
Sample Preparation: For assay determination, accurately weigh and transfer powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with methanol and mix well. Further dilute 5.0 mL of this solution to 50 mL with mobile phase to obtain a final concentration of approximately 100 μg/mL. For related substances testing, prepare a solution at a concentration of 1.0 mg/mL without further dilution. Filter all solutions through a 0.45 μm membrane filter before injection into the chromatograph. [5]
Validation Parameters: Systematically validate the HPLC method according to ICH guidelines, including specificity (demonstrating separation from impurities and degradation products), linearity (over the range of 4.00-40.00 μg/mL for this compound, 0.20-10.00 μg/mL for Impurity B, and 0.50-10.00 μg/mL for Impurity C), accuracy (recovery studies at 80%, 100%, and 120% of target concentration), precision (repeatability and intermediate precision with RSD < 2.0%), and robustness (deliberate variations in mobile phase composition, pH, flow rate, and column temperature). The method should demonstrate suitable performance for both assay determination and related substances testing. [5]
Chromatographic Conditions: Use pre-coated silica gel 60 F254 HPTLC plates (20 × 10 cm) as the stationary phase. The mobile phase should consist of a mixture of hexane, acetone, and ammonia solution in the ratio 9:0.5:0.08 (by volume). Saturate the twin-trough developing chamber with the mobile phase for 20 minutes before development. Develop the plate to a distance of 8 cm from the point of application, then dry the plate in air and visualize under UV light at 240 nm using a densitometer. Under these conditions, this compound typically shows an Rf value of approximately 0.4, well-separated from its major impurities. [5]
Sample Application: Prepare standard and test solutions of this compound at a concentration of 1 mg/mL in methanol. Apply these solutions as bands of 6 mm width using an automated applicator (such as Linomat V) with a delivery rate of 150 nL/s. The application volume for quantification should be in the range of 0.40-10.00 μg/band for this compound, 0.20-2.00 μg/band for Impurity B, and 0.20-2.00 μg/band for Impurity C. Maintain a distance of 10 mm from the bottom edge of the plate and 15 mm between adjacent bands to prevent cross-contamination. [5]
Calibration and Quantification: After development and drying, scan the plates using a densitometer in absorbance mode at 240 nm with a deuterium lamp. The slit dimensions should be set at 6.00 × 0.45 mm, with a scanning speed of 20 mm/s. Generate a calibration curve by plotting the peak areas of standard solutions against their corresponding concentrations. The HPTLC method should demonstrate linearity in the specified ranges with a correlation coefficient (r²) of not less than 0.995. This method provides a rapid, cost-effective alternative for drug quantification and impurity profiling, particularly useful during formulation screening stages. [5]
The development of this compound ODTs for registration in the European Union follows a well-defined regulatory pathway, particularly suitable for the well-established medicinal use procedure according to EU regulations. [1] this compound has been used in clinical practice for decades, with thoroughly documented efficacy and safety profiles supported by extensive scientific bibliography. This established history qualifies the drug for registration under Article 10a of Directive 2001/83/EC, which permits approval based on comprehensive scientific literature rather than new clinical trials. [1] The well-established status of this compound significantly streamlines the regulatory process, reducing both the timeline and cost associated with product development and registration.
A critical consideration for ODT formulations is the potential for buccal absorption of the active ingredient, which could alter the pharmacokinetic profile compared to conventional immediate-release tablets. According to EMA guidance, ODT and immediate-release products can be considered for a BCS-based biowaiver only when the applicant demonstrates that the active ingredient is not absorbed in the oral cavity. [1] Research on this compound ODTs has confirmed that the active ingredient is not significantly absorbed through the buccal mucosa, and dissolution profiles in media representing the upper gastrointestinal tract are similar to marketed immediate-release products. [1] This finding supports a regulatory strategy that may avoid the need for bioequivalence studies, further simplifying the development pathway and reducing costs.
From a clinical perspective, ODT formulations of this compound offer significant patient-centric benefits, particularly for populations with difficulties swallowing conventional solid dosage forms. Pediatric and geriatric patients, as well as those with neurological conditions affecting swallowing function or patients experiencing nausea and vomiting, derive particular benefit from ODT formulations. The rapid disintegration in the mouth without water provides enhanced convenience and medication adherence, while maintaining the established efficacy and safety profile of conventional this compound formulations. The dose proportionality (8 mg three times daily) identical to conventional tablets facilitates straightforward substitution in clinical practice and minimizes potential dosing errors during transition between formulations. [1]
The following diagram illustrates the systematic development process for this compound ODTs using co-processed excipients via direct compression:
Figure 1: Systematic Development Workflow for Bromhexine HCl ODT Formulation
This structured approach to formulation development ensures comprehensive evaluation at each stage, with built-in feedback loops for reformulation if quality attributes fall outside acceptable parameters. The iterative nature of this process, particularly the ability to return to process optimization based on characterization results, is essential for developing a robust and scalable formulation. [1]
The development of this compound orodispersible tablets using co-processed excipients via direct compression represents a scientifically sound and technically feasible approach to addressing the needs of patients with swallowing difficulties. The systematic evaluation of various co-processed excipient systems provides formulation scientists with critical data to select the most appropriate platform for their specific requirements, with F-Melt series demonstrating particularly favorable characteristics for this application. The experimental protocols and analytical methods detailed in these application notes offer a comprehensive framework for efficient formulation development, optimization, and quality control.
The successful scale-up of this compound ODTs from laboratory to production scale, coupled with the well-established regulatory pathway for this drug substance, positions this formulation approach as both technically and commercially viable. The demonstrated similarity in dissolution profiles to conventional immediate-release products, along with confirmation of minimal buccal absorption, supports a regulatory strategy that may avoid the need for costly bioequivalence studies. These factors collectively contribute to a efficient development pathway for this compound ODTs that can expand treatment options for patient populations with specific needs while maintaining the established efficacy and safety profile of this well-characterized mucolytic agent.
This compound is a widely used mucolytic agent with proven efficacy in the treatment of respiratory disorders. Understanding its stability profile is essential for ensuring pharmaceutical efficacy and patient safety throughout the product lifecycle. The chemical structure of Bromhexine HCl, characterized by its dibrominated aromatic ring and cyclohexylmethylamino group, contributes to both its pharmacological activity and its degradation characteristics under various environmental conditions. As an active pharmaceutical ingredient (API) and in finished dosage forms, Bromhexine HCl demonstrates generally good stability, though it is susceptible to specific degradation pathways when exposed to extreme conditions of temperature, humidity, light, and pH variations.
The regulatory framework governing stability testing for Bromhexine HCl follows ICH guidelines (Q1A(R2), Q1B, Q3B(R2)), which provide systematic approaches for assessing the stability characteristics of drug substances and products. These guidelines mandate stress testing under various conditions to identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods. The comprehensive understanding of Bromhexine HCl stability has significant implications for formulation development, packaging selection, and shelf-life determination, ultimately ensuring that patients receive medications with the intended quality, safety, and efficacy.
This compound (C({14})H({21})Br({2})ClN({2})) with molecular weight 412.59 and CAS number 611-75-6, is a solid compound under standard conditions. The molecule contains two bromine atoms on its aromatic ring and a basic secondary amine functionality, which contribute to its degradation behavior. The compound demonstrates selective vulnerability to different environmental factors, with particular sensitivity to acidic conditions, oxidative environments, and photodegradation. Under normal storage conditions, the crystalline form of Bromhexine HCl exhibits excellent stability, with studies estimating more than 10-year stability for the solid API [1].
The degradation pathways of Bromhexine HCl have been systematically investigated through forced degradation studies. When subjected to accelerated stress conditions, the molecule undergoes several characteristic transformations, including hydrolytic cleavage, oxidative processes, and photochemical degradation. The identification and characterization of degradation products is essential for developing stability-indicating methods and for understanding the potential impact of degradation on product safety and efficacy. Advanced analytical techniques including HPLC, MS, UV, and IR spectroscopy have been employed to elucidate the structures of major degradation products [1] [2].
Comprehensive stability studies have revealed several key degradation products formed under various stress conditions:
3-Cyclohexyl-6,8-dibromo-quinazoline-4-one (2a): This degradation product is formed under acidic reflux conditions and has been characterized through mass spectrometry, UV, and IR analysis. The formation of this quinazoline derivative involves intramolecular cyclization followed by oxidation, a process accelerated under acidic conditions [1].
3-Cyclohexyl-6,8-dibromo-quinazoline (2b): This compound represents a variant of the quinazoline degradation pathway, formed through slightly different mechanistic routes. Both quinazoline derivatives have been isolated using TLC and characterized spectroscopically [1].
3-Amino-4,6-dibromo-benzaldehyde (3): This degradation product results from the hydrolytic cleavage of the molecule, specifically breaking the bond between the aromatic ring and the cyclohexylmethylamino moiety. This aldehyde derivative has been identified as a significant degradation product under multiple stress conditions [1].
N-Methylcyclohexylamine: While not fully characterized structurally, this compound is suspected to form through dealkylation processes under certain degradation conditions. Its formation represents an alternative degradation pathway for the Bromhexine HCl molecule [1].
Table 1: Major Degradation Products of Bromhexine HCl Under Stress Conditions
| Degradation Product | Formation Conditions | Structural Characteristics | Analytical Detection |
|---|---|---|---|
| 3-Cyclohexyl-6,8-dibromo-quinazoline-4-one | Acidic reflux, elevated temperature | Quinazoline derivative with ketone functionality | TLC, MS, UV, IR [1] |
| 3-Cyclohexyl-6,8-dibromo-quinazoline | Acidic reflux, elevated temperature | Quinazoline derivative without ketone group | TLC, MS, UV, IR [1] |
| 3-Amino-4,6-dibromo-benzaldehyde | Hydrolytic conditions | Aldehyde derivative with amino and bromo substituents | TLC, MS, UV, IR [1] |
| N-Methylcyclohexylamine | Suspected under various stress conditions | Dealkylated amine compound | Suspected based on degradation mechanisms [1] |
| (2RS)-3-(2-hydroxyphenoxy)-propane-1,2-diol | Photolytic conditions (for formulations with guaifenesin) | Demethylated photoproduct | IR, 1H NMR, MS [2] |
The optimal storage conditions for Bromhexine HCl vary significantly depending on the physical state of the material and the formulation type. Based on comprehensive stability studies, the following storage recommendations can be established:
Crystalline/ Powder API: Bromhexine HCl in crystalline form demonstrates exceptional stability when stored under recommended conditions. Studies indicate that degradation products are not detectable in temperature-moisture tests, and the material maintains its chemical integrity for extended periods. The recommended storage for powder API is in tightly sealed containers at low temperatures (-20°C for powder) to maximize stability [1] [3]. These conditions minimize potential degradation pathways and preserve the material quality.
Oral Solutions: Bromhexine HCl in aqueous solutions exhibits greater susceptibility to degradation compared to the solid form. While studies estimate approximately 5-year stability for aqueous solutions under appropriate storage conditions, these formulations require protection from light and controlled temperature environments [1]. The addition of appropriate stabilizing excipients in formulated solutions can enhance stability, but refrigeration is still recommended for long-term storage.
Injectable Formulations: Patent literature describes Bromhexine HCl injection formulations that may include stabilizing agents such as citric acid, glucose, dextran, and mannitol to enhance stability. These formulations typically require strict temperature control, with some recommendations suggesting storage at -80°C when in solution [4]. The use of sterile water for injection as a solvent and proper sealing techniques are essential for maintaining stability in these formulations.
Table 2: Recommended Storage Conditions for Different Bromhexine HCl Formulations
| Formulation Type | Temperature Conditions | Humidity Control | Light Protection | Container System | Estimated Shelf Life |
|---|---|---|---|---|---|
| Crystalline API | -20°C (powder) | Low humidity environment recommended | Not specifically required but advised | Tightly sealed containers in cool, well-ventilated area | >10 years [1] |
| Powder for Reconstitution | -20°C | Low humidity environment | Protection from direct sunlight | Tightly sealed containers | >10 years [1] [3] |
| Oral Solution | 2-8°C (refrigerated) | N/A (aqueous formulation) | Required | Light-resistant containers | ~5 years [1] |
| Injectable Formulation | -80°C (in solution) | N/A (solution formulation) | Required | Sealed injection vials | Varies based on formulation [4] |
| Commercial Syrup Formulations | Room temperature (short-term) | N/A | Required | Original packaging | Refer to manufacturer's expiry |
Safe handling of Bromhexine HCl is essential not only for personnel protection but also for maintaining product stability. The safety data sheet classifies Bromhexine HCl as Acute toxicity, Oral (Category 4) with the hazard statement H302 ("Harmful if swallowed") and as Acute aquatic toxicity (Category 1) with the hazard statement H410 ("Very toxic to aquatic life with long lasting effects") [3]. Key handling precautions include:
Personal Protective Equipment: Use of safety goggles with side-shields, protective gloves, and impervious clothing is recommended during handling. Suitable respiratory protection should be used, especially when handling powder to avoid inhalation [3].
Engineering Controls: Adequate ventilation should be ensured in handling areas, with accessible safety showers and eye wash stations available for emergency use [3].
Environmental Controls: Spillages should be contained and cleaned immediately to prevent environmental contamination. The product should be kept away from drains, water courses, or soil due to its aquatic toxicity [3].
Incompatibilities: Bromhexine HCl should be protected from strong acids and alkalis as well as strong oxidizing and reducing agents which may accelerate degradation [3].
Forced degradation studies, also known as stress testing, are conducted to elucidate the inherent stability characteristics of Bromhexine HCl and to validate stability-indicating analytical methods. These studies should be designed to produce approximately 5-20% degradation of the active substance to adequately challenge the analytical method while avoiding secondary degradation processes. The following stress conditions are recommended based on ICH guidelines Q1A(R2) and published studies:
Acidic Degradation: Expose Bromhexine HCl solution (500 μg/mL) to 0.1N HCl at 70°C for specified durations (e.g., 1-24 hours). Monitor degradation periodically to ensure appropriate degradation level is achieved without complete decomposition. Studies have shown that refluxed acid solutions of Bromhexine produce four main degradation products [1] [2].
Alkaline Degradation: Treat Bromhexine HCl solution (500 μg/mL) with 0.1N NaOH at 70°C for specified durations. Alkaline conditions may promote different degradation pathways compared to acidic conditions, particularly affecting the amine functionality of the molecule [2].
Oxidative Degradation: Subject Bromhexine HCl solution to 3.0% H(_2)O(_2) at room temperature or elevated temperatures. Oxidation may target the aromatic ring and the alkylamine chain, potentially producing N-oxide derivatives as reported in impurity profiles [2] [5].
Photolytic Degradation: Expose solid Bromhexine HCl and its solutions to UV light (254 nm) in a photostability chamber equipped with both UV and fluorescent lamps as per ICH Q1B guidelines. Photodegradation may produce unique impurities not observed under other stress conditions [2].
Thermal Degradation: Study the stability of solid Bromhexine HCl under elevated temperatures (e.g., 70°C) in both dry and humid conditions. Thermal stress testing helps identify degradation products that may form during manufacturing processes or under accelerated storage conditions [2].
The following workflow illustrates the systematic approach to forced degradation studies:
Stability Testing Workflow: Systematic approach to forced degradation studies
The analysis of Bromhexine HCl and its degradation products requires stability-indicating methods that can adequately separate and quantify the active pharmaceutical ingredient from its impurities. Several chromatographic methods have been developed and validated for this purpose:
Reversed-Phase HPLC: This is the most widely used technique for stability testing of Bromhexine HCl. The development of a stability-indicating method requires optimization of chromatographic parameters including stationary phase, mobile phase composition, pH, and detection wavelengths to achieve adequate separation of all potential degradation products [2] [5].
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a simpler alternative to HPLC for routine analysis and impurity profiling. This technique utilizes silica gel plates and specific solvent systems to separate Bromhexine from its impurities [5].
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): The coupling of UPLC with mass spectrometry provides enhanced sensitivity and selectivity for identifying and quantifying known impurities in Bromhexine HCl formulations. This technique is particularly valuable for structural elucidation of unknown degradation products and for confirming the identity of known impurities [5].
For the simultaneous determination of Bromhexine HCl with other active ingredients (such as guaifenesin and terbutaline sulphate in cough syrup formulations), a gradient elution method has been developed and validated. The method employs a Wakosil II C18 column (150×4.6 mm, i.d., 5μ) with a mobile phase consisting of phosphate buffer (pH 3.0) and acetonitrile delivered in a gradient mode. Detection is performed at multiple wavelengths (248 nm for Bromhexine and 280 nm for other components) to optimize sensitivity for each analyte [2].
Table 3: HPLC Gradient Elution Program for Bromhexine HCl Stability Analysis
| Time (min) | Phosphate Buffer (pH 3.0) | Acetonitrile | Elution Mode |
|---|---|---|---|
| 0-18 | 80% | 20% | Isocratic |
| 18-30 | 60% | 40% | Linear gradient |
| 30-40 | 80% | 20% | Re-equilibration |
A specific detection method has been developed for degradation impurities in Bromhexine HCl oral solution using high performance liquid chromatography [6]. This method offers improved separation of impurities and can be implemented for quality control purposes:
Accurately weigh an appropriate amount of Bromhexine HCl oral solution (equivalent to about 25 mg of Bromhexine HCl) and transfer to a 50 mL volumetric flask. Add about 30 mL of diluent (mobile phase) and mix well. Dilute to volume with the same diluent and mix thoroughly. Filter through a 0.45 μm membrane before injection.
Prepare a solution containing approximately 0.5 μg/mL of Bromhexine HCl in the diluent for determining the signal-to-noise ratio and establishing the quantification limit for impurities.
The interpretation of stability data requires a systematic approach to identify and quantify degradation products and to assess the stability-indicating capability of the analytical method. Key aspects include:
For Bromhexine HCl, stability studies have shown that the drug substance is highly stable in solid form, with less than 1% degradation observed after one year at room temperature (20°C) [1]. However, aqueous solutions show increased susceptibility to degradation, particularly under accelerated conditions.
The stability-indicating method for Bromhexine HCl should be validated according to ICH guideline Q2(R1) to demonstrate it is suitable for its intended purpose. The following validation parameters should be established:
The following diagram illustrates the relationship between various degradation conditions and the resulting degradation products:
Degradation Pathways: Relationship between stress conditions and degradation products
The stability testing and storage of Bromhexine HCl require a systematic approach based on sound scientific principles and regulatory guidelines. The application notes and protocols presented in this document provide comprehensive guidance for evaluating the stability characteristics of Bromhexine HCl in various formulations. The crystalline form of Bromhexine HCl demonstrates excellent long-term stability when stored under recommended conditions (-20°C for powder), while aqueous formulations require more careful temperature control (2-8°C) and protection from light to maintain stability over the intended shelf-life.
The use of validated stability-indicating methods, particularly reversed-phase HPLC with gradient elution and dual-wavelength detection, is essential for monitoring the stability of Bromhexine HCl and detecting degradation products. The forced degradation studies under various stress conditions provide crucial information about the intrinsic stability of the molecule and help in identifying the major degradation pathways. Through the implementation of these comprehensive stability assessment protocols, pharmaceutical scientists can ensure the quality, safety, and efficacy of Bromhexine HCl-containing products throughout their shelf-life.
Bromhexine hydrochloride is a mucolytic agent with a well-established history in respiratory therapy, initially developed as a derivative of the natural compound vasicine from the Adhatoda vasica plant [1]. Beyond its mucolytic properties, bromhexine has gained significant research interest for its unique ability to enhance antibiotic penetration into bronchial secretions and lung tissue, creating synergistic effects in respiratory infection treatment [1] [2]. This enhancement capability positions bromhexine as a valuable adjunctive therapy in the management of various respiratory infections, particularly those involving impaired mucus clearance and deep-seated infections.
The mechanistic basis for bromhexine's enhancement of antibiotic penetration operates through several interconnected pathways:
Mucolytic Action: Bromhexine activates the synthesis of sialomucin while breaking down mucopolysaccharide fibers through increased lysosomal activity, resulting in reduced sputum viscosity and improved antibiotic diffusion through respiratory secretions [3] [4]. This secretolytic action transforms thick, adherent mucus into thinner, more easily clearable secretions, physically reducing the barrier to antibiotic penetration.
Surfactant Stimulation: Bromhexine influences the metabolism of alveolar type II cells, increasing the production and secretion of phospholipids including phosphatidylcholine (lecithin) into the alveolar space [1]. This enhancement of pulmonary surfactant improves antibiotic distribution throughout the pulmonary architecture.
Cellular Mechanism: Recent research indicates that ambroxol (a bromhexine metabolite) induces lung autophagy at clinically relevant doses, potentially facilitating improved antibiotic transport into lung tissue and airway surface fluid [2]. This autophagy-mediated pathway represents a novel mechanism for enhanced antibiotic penetration beyond simple mucolysis.
Potential Protease Inhibition: Emerging evidence suggests bromhexine may inhibit transmembrane protease serine 2 (TMPRSS2), though this mechanism is more relevant to its investigated antiviral effects against SARS-CoV-2 than to antibiotic enhancement [5].
Extensive research has documented the enhancement effects of bromhexine on various antibiotic classes in both preclinical and clinical settings. The quantitative evidence demonstrates significant improvements in antibiotic concentrations at the site of infection, which is crucial for effective treatment of respiratory infections.
Table 1: Bromhexine-Enhanced Antibiotic Penetration in Clinical Studies
| Antibiotic Class | Specific Antibiotics | Study Population | Enhancement Effect | Reference |
|---|---|---|---|---|
| β-lactams | Amoxicillin | Chronic bronchitis patients | Increased sputum concentrations | [6] |
| β-lactams | Amoxicillin, Cefuroxime | Respiratory patients | Enhanced bronchial secretion penetration | [3] |
| Macrolides | Erythromycin | Respiratory patients | Improved bronchial secretion penetration | [3] |
| Multiple classes | Various antibiotics | Chronic bronchitis patients | Increased phospholipid concentrations in BAL fluid | [1] |
Table 2: Bromhexine Enhancement Potential by Antibiotic Class
| Antibiotic Class | Representative Agents | Level of Enhancement Evidence | Potential Clinical Applications |
|---|---|---|---|
| β-lactams | Amoxicillin, Cefuroxime | Strong clinical evidence | Chronic bronchitis, COPD exacerbations |
| Macrolides | Erythromycin, Azithromycin | Moderate clinical evidence | Atypical pneumonia, bronchiectasis |
| Glycopeptides | Vancomycin | Preclinical evidence | MRSA pneumonia |
| Rifamycins | Rifampin | Preclinical evidence | Tuberculosis, NTM infections |
| Nitrofurans | Nitrofurantoin | Limited evidence | Respiratory applications uncertain |
The enhancement effects appear to be most pronounced for antibiotics that normally have limited penetration into bronchial secretions and lung tissue. The combination of bromhexine with antibiotics not only increases drug levels at the infection site but also modifies the physicochemical characteristics of mucus, improving mucociliary clearance and potentially reducing bacterial adhesion to respiratory surfaces [1]. This dual action addresses both the pharmacokinetic limitations of antibiotic therapy and the pathophysiological barriers present in respiratory infections.
It is important to note that the degree of enhancement varies between antibiotic classes and individual agents. While the increased antibiotic levels are generally modest, they may be sufficient to convert marginal therapeutic concentrations into effective ones, particularly in cases where the infecting pathogens exhibit intermediate susceptibility or when tissue penetration is naturally limited [2]. However, current evidence suggests that these enhancement effects are typically insufficient to overcome high-level resistance against the same antibiotic class, emphasizing that bromhexine adjunctive therapy should complement rather than replace appropriate antibiotic selection based on susceptibility testing [2].
This protocol details the methodology for evaluating the effect of bromhexine on antibiotic concentrations in respiratory secretions, adapted from clinical studies in patients with chronic bronchitis [6] [1].
Materials and Reagents:
Procedure:
Subject Selection and Grouping:
Administration and Sampling:
Sample Processing:
Analytical Methodology:
Data Analysis:
This protocol evaluates the combined effect of bromhexine and antibiotics on bacterial biofilms, particularly relevant for chronic respiratory infections, based on methodologies from recent antimicrobial studies [7].
Materials and Reagents:
Procedure:
Biofilm Formation:
Treatment Application:
Biofilm Quantification:
Minimum Biofilm Inhibitory Concentration (MBIC) Determination:
Data Analysis:
The combination of bromhexine with rifampin-based regimens represents a promising approach for difficult-to-treat mycobacterial infections. Research indicates that ambroxol (a bromhexine metabolite) induces lung autophagy and significantly enhances rifampin antimycobacterial activity through improved lung tissue penetration [2]. This enhancement is particularly valuable for tuberculosis treatment where tissue penetration barriers often limit antibiotic efficacy, potentially contributing to the development of drug resistance and treatment failures.
The proposed mechanism involves bromhexine-stimulated surfactant production that improves antibiotic distribution throughout caseous granulomas, where traditional antibiotic penetration is often suboptimal. For non-tuberculous mycobacterial (NTM) infections, which frequently exhibit high levels of intrinsic antibiotic resistance, the addition of bromhexine to combination regimens may achieve critical drug concentrations at the infection site that would otherwise be unattainable with standard dosing [2]. This approach could potentially reduce treatment duration or enable more effective regimens for NTM infections, though clinical validation in large-scale trials is still needed.
Bromhexine combination therapy shows particular promise for methicillin-resistant Staphylococcus aureus (MRSA) pneumonia when combined with glycopeptide antibiotics like vancomycin [2]. Vancomycin traditionally exhibits limited lung penetration due to its large molecular size and poor tissue distribution, resulting in subtherapeutic concentrations at the infection site despite adequate serum levels. The addition of bromhexine to vancomycin regimens has been shown to improve lung tissue concentrations, potentially converting microbiological treatment failures into successes.
The biofilm-disrupting properties of bromhexine further enhance its utility in device-associated respiratory infections or chronic bronchial infections where biofilm formation creates physical and metabolic barriers to antibiotic efficacy [7]. By reducing mucus viscosity and disrupting biofilm integrity, bromhexine facilitates improved antibiotic access to bacterial populations that would otherwise remain protected from antimicrobial effects. This dual action on both antibiotic pharmacokinetics and bacterial pathophysiology represents a comprehensive approach to challenging respiratory infections.
For patients with chronic bronchitis and COPD experiencing infectious exacerbations, bromhexine-antibiotic combinations address the fundamental pathophysiological barriers present in these conditions, including mucus hypersecretion, impaired mucociliary clearance, and thickened respiratory secretions [1] [6]. The enhanced antibiotic penetration into bronchial secretions ensures adequate drug delivery to the site of infection, while the mucolytic effects facilitate clearance of infectious material and inflammatory mediators.
The combination has demonstrated particular benefit with β-lactam antibiotics such as amoxicillin and cefuroxime, which are commonly used for COPD exacerbations but may have limited penetration into thick respiratory secretions [3] [6]. Clinical evidence suggests that the addition of bromhexine not only improves antibiotic delivery but also reduces symptom duration and potentially decreases the frequency of subsequent exacerbations, though larger controlled studies are needed to confirm these secondary benefits.
Figure 1: Multimodal Mechanisms of Bromhexine in Enhancing Antibiotic Efficacy - This diagram illustrates the interconnected pathways through which bromhexine improves antibiotic penetration into respiratory tissues and secretions.
Figure 2: Experimental Workflow for Assessing Bromhexine-Antibiotic Interactions - This workflow diagram outlines the key methodological steps for evaluating the enhancement effects of bromhexine on antibiotic penetration in clinical studies.
This compound represents a promising adjunctive therapy that enhances the efficacy of antibiotic treatment for respiratory infections through multiple complementary mechanisms. The experimental protocols and data summarized in these application notes provide researchers with validated methodologies for further investigating these enhancement effects and optimizing combination therapy approaches.
Future research should focus on several critical areas: First, larger randomized controlled trials are needed to establish the clinical significance of bromhexine-antibiotic combinations in specific patient populations, particularly those with drug-resistant infections or conditions characterized by impaired antibiotic penetration. Second, research should explore optimal dosing strategies for bromhexine when used as an antibiotic enhancer, as current evidence suggests that higher doses than those used for mucolytic effects may be required for maximal enhancement. Third, investigation into the potential of bromhexine to reduce the development of antibiotic resistance through improved infection site pharmacokinetics represents a promising avenue for addressing the global antimicrobial resistance crisis.
The integration of bromhexine into antibiotic treatment regimens offers a potentially valuable approach to overcoming the limitations of current antimicrobial therapies for respiratory infections, particularly in an era of increasing antibiotic resistance and limited development of novel antibacterial agents.
This compound is a potent mucolytic agent widely used in the treatment of respiratory disorders associated with viscid or excessive mucus. Chemically, it is designated as 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine hydrochloride or N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine hydrochloride [1]. The drug works by activating the synthesis of sialomucin and breaking down mucopolysaccharide fibers, making phlegm less viscous and easier to expectorate [2]. Recently, bromhexine has gained renewed attention due to its potential application in treating respiratory viral infections, including COVID-19, through its inhibition of the serine protease TMPRSS2, which plays a crucial role in viral entry [2].
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Oral Bioavailability | ~20% | Extensive first-pass metabolism [2] |
| Tmax | 0.5 - 1 hour | After oral administration [2] |
| Protein Binding | 95-99% | Strong affinity to plasma proteins [2] |
| Volume of Distribution | ~7 L/kg (IV) [2] | Wide distribution into body tissues |
| Elimination Half-life | 13 - 40 hours | Varies between individuals [2] |
| Primary Elimination Route | Urine (85-90%) | Mainly as metabolites [2] |
The pharmacokinetic profile of bromhexine is characterized by rapid absorption but low oral bioavailability (approximately 20%) due to significant first-pass metabolism [2]. Its active metabolite, ambroxol, contributes to its therapeutic effects. For effective therapeutic drug monitoring and pharmacokinetic studies, sensitive and specific analytical methods are essential, particularly because bromhexine undergoes rapid and extensive metabolism, resulting in low plasma concentrations that require highly sensitive detection techniques [3].
LC-MS methods provide superior sensitivity and specificity for determining bromhexine in biological matrices, making them ideal for pharmacokinetic and bioequivalence studies.
LC-ESI-MS Method: A validated liquid chromatography-electrospray ionization-mass spectrometry method demonstrates excellent performance for bromhexine quantification in human plasma. The method employs simvastatin as an internal standard and utilizes a Shim-pack ODS column (150 mm × 4.6 mm i.d., 5 μm) with an isocratic mobile phase of methanol-water (98:2, v/v) at a flow rate of 1.5 mL/min. Detection is performed in positive selected ion monitoring (SIM) mode at m/z 264.1 for bromhexine and m/z 441.7 for the internal standard. The method offers a lower limit of quantification (LLOQ) of 0.5 ng/mL with only 250 μL of plasma required, and a short run time of 5.5 minutes per sample [4] [3].
UPLC-MS/MS Method: An ultra-performance liquid chromatography-tandem mass spectrometry method has been developed for broiler plasma, demonstrating applicability across species. This method uses an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 35°C with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (35:65, v/v) at a flow rate of 0.2 mL/min. The mass spectrometer is operated with an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). Sample preparation involves simple protein precipitation with 0.1% formic acid acetonitrile, followed by dilution and filtration [5].
While less sensitive than MS-based methods, HPLC with UV detection remains valuable for pharmaceutical formulation analysis and impurity profiling.
HPLC-UV for Impurity Determination: A validated HPLC method successfully separates this compound from its two major impurities (Impurity B and Impurity C) using a C18 column with an isocratic mobile phase of methanol:water (90:10, v/v) adjusted to pH 2.5 with O-phosphoric acid. The method operates at a flow rate of 1.5 mL/min with column temperature maintained at 40°C, and detection at 240 nm. The total run time is 6 minutes, with linearity ranges of 4.00-40.00 μg/mL for BHX, 0.20-10.00 μg/mL for IMB, and 0.50-10.00 μg/mL for IMC [6].
HPLC for Combination Products: A specific HPLC method has been developed for simultaneous estimation of bromhexine and terbutaline in combined dosage forms. The method uses an ODS C8 column (250 × 4.6 mm i.d.; 5 μm) with a mobile phase of phosphate buffer (0.05 M, pH 3):acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min, with detection at 270 nm. Retention times are approximately 9.85 min for terbutaline and 15.50 min for bromhexine [1].
For less complex matrices or when advanced instrumentation is unavailable, spectrophotometric methods offer practical alternatives.
Table 2: Comparison of Analytical Methods for this compound
| Method | Matrix | LLOQ / Sensitivity | Key Advantages | Applications |
|---|---|---|---|---|
| LC-ESI-MS [4] [3] | Human plasma | 0.5 ng/mL | High sensitivity, small sample volume (250 μL), fast run time (5.5 min) | Bioequivalence studies, therapeutic drug monitoring |
| UPLC-MS/MS [5] | Broiler plasma | Not specified | High specificity, simple sample preparation, applicable to various species | Veterinary pharmacokinetics |
| HPTLC-Densitometry [6] | Pharmaceutical formulations | 0.40 μg/band | Cost-effective, simultaneous impurity profiling | Quality control of dosage forms |
| HPLC-UV [6] | Pharmaceutical formulations | 4.00 μg/mL | Robust, precise impurity separation | Quality control, stability studies |
| Spectrophotometric [7] | Pure form & formulations | 1.073 μg/mL | Simple, rapid, no expensive equipment required | Routine analysis in resource-limited settings |
This protocol is adapted from the bioequivalence study of bromhexine after oral administration of this compound tablets [4] [3].
Materials and Reagents:
Equipment:
Sample Preparation Procedure:
This protocol is adapted from pharmacokinetic studies of this compound in broilers [5].
Materials and Reagents:
Equipment:
Sample Preparation Procedure:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Chromatographic Conditions:
Mass Spectrometric Conditions:
For reliable bioanalytical methods, comprehensive validation is essential. The following parameters should be evaluated based on International Conference on Harmonization (ICH) guidelines [6] [1]:
The developed LC-MS method has been successfully applied to a bioequivalence study in healthy Chinese volunteers after a single oral administration of 16 mg bromhexine. The method enabled reliable quantification of bromhexine plasma concentrations over 36 hours, demonstrating bioequivalence between test and reference formulations. The sensitivity (LLOQ of 0.5 ng/mL) allowed accurate characterization of the terminal elimination phase, which is crucial for calculating AUC0-∞ and determining bioequivalence [4] [3].
The UPLC-MS/MS method has provided valuable insights into bromhexine pharmacokinetics in broilers. After oral administration at 2.5 mg/kg body weight, this compound exhibited slow absorption (Tmax = 1.78 h), incomplete absorption (absolute bioavailability = 20.06% ± 10.84%), wide distribution (Vss = 22.55 ± 13.45 L/kg), and slow elimination (Cl = 1.52 ± 0.38 L/h/kg). The study also revealed gender effects, with better absorption in male broilers compared to females, possibly due to faster blood flow and richer blood volume in males [5].
HPLC methods have been employed for quality control of this compound in pharmaceutical formulations and for monitoring its stability. The ability to separate bromhexine from its process-related impurities (Impurity B and Impurity C) ensures product safety and efficacy. These methods are particularly valuable for assessing product quality during formulation development and for routine quality control in manufacturing [6].
The following diagrams illustrate the experimental workflow and key considerations for method development in this compound analysis.
Experimental Workflow for Bromhexine Analysis
Method Development Considerations
The analysis of this compound in biological fluids requires sophisticated analytical techniques due to its low plasma concentrations resulting from extensive first-pass metabolism. LC-MS/MS methods provide the necessary sensitivity and specificity for pharmacokinetic studies and therapeutic drug monitoring, with LLOQs as low as 0.5 ng/mL using only 250 μL of plasma. For less demanding applications, such as quality control of pharmaceutical formulations, HPLC-UV and HPTLC methods offer robust and cost-effective alternatives.
The protocols outlined in this document provide comprehensive guidance for researchers developing analytical methods for this compound in various matrices. Proper method validation according to ICH guidelines is essential to ensure reliability and reproducibility of results. As research continues on bromhexine's potential applications in respiratory viral infections, these analytical methods will play a crucial role in understanding its pharmacokinetics and optimizing dosing regimens.
Forced degradation studies, also known as stress testing, represent a critical component of pharmaceutical development that provides essential data about the intrinsic stability of drug substances and products. These studies are conducted to identify degradation pathways, elucidate degradation products, and establish degradation mechanisms, thereby supporting the development of stability-indicating analytical methods. For bromhexine hydrochloride (N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine hydrochloride), a widely used mucolytic agent, forced degradation studies are particularly important due to its complex chemical structure containing multiple reactive sites, including aromatic bromine substituents and amine functional groups [1] [2]. The regulatory guidance provided by ICH Q1A(R2) and ICH Q3B(R2) mandates stress testing to demonstrate the selectivity of analytical methods and to identify potential degradation products that may form under various storage conditions [2].
The primary objectives of forced degradation studies for this compound include: (1) identifying likely degradation products under various stress conditions; (2) understanding the degradation pathways and kinetics; (3) developing and validating stability-indicating analytical methods; (4) providing crucial information for formulation development and packaging selection; and (5) establishing degradation product thresholds in accordance with regulatory requirements. These studies form the scientific foundation for setting shelf-life specifications and ensuring drug product quality, safety, and efficacy throughout its lifecycle [3] [2] [4].
This compound contains several structurally vulnerable sites that render it susceptible to degradation under various stress conditions. The molecule features a dibrominated aromatic ring connected to a cyclohexylmethylamine moiety, with both components contributing to its degradation profile. Under acidic conditions, the amine functionality may undergo protonation and subsequent reactions, while alkaline conditions can facilitate hydrolytic cleavage of the molecule. The presence of bromine atoms on the aromatic ring makes the compound susceptible to debromination and oxidation reactions, while the aromatic amine group can be oxidized to form various products [5] [3].
The major degradation pathways for this compound include hydrolysis, oxidation, photolysis, and thermal degradation. Under acidic and basic conditions, hydrolysis occurs predominantly at the methylene bridge connecting the aromatic and cyclohexyl rings, leading to the formation of 2-amino-3,5-dibromobenzaldehyde (Impurity B) and N-methylcyclohexylamine [5] [3]. This aldehyde degradation product can further oxidize to form 2-amino-3,5-dibromobenzoic acid or undergo cyclization reactions. Oxidation stress typically results in the formation of N-oxide derivatives and quinazoline compounds such as 3-cyclohexyl-6,8-dibromo-3,4-dihydroquinazolin-4-one and 3-cyclohexyl-6,8-dibromoquinazoline [5]. Thermal degradation follows pathways similar to hydrolytic degradation but may also include dehydrohalogenation reactions due to the presence of bromine atoms.
Table 1: Major Degradation Products of this compound Under Various Stress Conditions
| Stress Condition | Degradation Products | Chemical Name | Structural Features |
|---|---|---|---|
| Acid Hydrolysis | Impurity B | 2-amino-3,5-dibromobenzaldehyde | Aromatic aldehyde |
| - | N-methylcyclohexylamine | Secondary amine | |
| Base Hydrolysis | Impurity B | 2-amino-3,5-dibromobenzaldehyde | Aromatic aldehyde |
| Impurity A | 2-amino-3,5-dibromobenzyl alcohol | Aromatic alcohol | |
| Oxidation | Product 2a | 3-cyclohexyl-6,8-dibromo-3,4-dihydroquinazolin-4-one | Quinazolinone |
| Product 2b | 3-cyclohexyl-6,8-dibromoquinazoline | Quinazoline | |
| Thermal | Multiple | Similar to acid/base degradation | Mixed products |
| Photolysis | Product 3 | 3-amino-4,6-dibromobenzaldehyde | Isomeric aromatic aldehyde |
| Chlorination | - | 2-chloro-4,6-dibromoaniline | Haloaniline |
| - | 2,4,6-tribromoaniline | Trihaloaniline |
Recent studies have also investigated the chlorination degradation of this compound in water treatment contexts, revealing the formation of halogenated anilines including 2-chloro-4,6-dibromoaniline and 2,4,6-tribromoaniline [6]. These products are of particular concern due to their potential toxicity and environmental persistence. The degradation kinetics during chlorination follow second-order behavior, with rate constants of 2.03 × 10² M⁻¹s⁻¹ at pH 7.0, indicating relatively fast reaction with chlorine disinfectants [6].
Forced degradation studies should be designed to provide comprehensive coverage of potential stress conditions while avoiding excessive degradation that could lead to secondary degradation products. The recommended extent of degradation typically ranges from 5-20% of the main peak, as this provides sufficient degradation products for identification and method validation without overwhelming the analytical system. Studies should be performed at appropriate concentrations (typically 1-10 mg/mL) using active pharmaceutical ingredient (API) alone and in finished formulations to identify potential interactions with excipients [2] [4].
All forced degradation experiments should include proper controls consisting of unstressed samples analyzed alongside stressed samples. The time points for sampling may vary depending on the degradation kinetics, but typically include initial, intermediate, and final time points to capture the progression of degradation. It is essential to quench reactions after the stress period to prevent ongoing degradation during storage and analysis [2].
Procedure: Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of 1 mg/mL. Add concentrated hydrochloric acid to achieve a final concentration of 0.1-1 M. Heat the solution at 70°C for 24 hours or reflux at 85°C for 8 hours. Withdraw aliquots at appropriate time intervals, cool immediately, and neutralize with equivalent base before analysis [2] [7].
Alternative Approach: For more controlled degradation, use milder acid conditions (0.01 M HCl) at elevated temperatures (50-60°C) for extended periods (several days) to avoid complete degradation [3].
Procedure: Prepare a solution of this compound in a suitable solvent at 1 mg/mL. Add sodium hydroxide solution to achieve a final concentration of 0.1-0.5 M. Heat at 70°C for 24 hours or reflux at 85°C for 8 hours. Withdraw aliquots at specific time points, cool immediately, and neutralize with equivalent acid before analysis [2] [7].
Safety Note: Strong alkaline conditions may lead to rapid degradation and debromination, so careful monitoring is essential to prevent excessive degradation [3].
Procedure: Prepare a solution of this compound at 1 mg/mL. Add hydrogen peroxide to achieve concentrations ranging from 0.3% to 3.0%. Keep the solution at room temperature for 24 hours or at 40°C for 8 hours. Withdraw aliquots at predetermined times and analyze immediately to prevent ongoing oxidation [2] [4].
Alternative Oxidants: For more specific oxidative pathways, consider using tert-butyl hydroperoxide or metal-catalyzed oxidation systems [3].
Procedure: Expose solid this compound and its formulations to UV light (254 nm) and visible light in a photostability chamber. The total exposure should be not less than 200 W·h/m² for UV and 1.2 million lux·h for visible light in accordance with ICH Q1B guidelines. Prepare solutions of the drug substance and expose in quartz cells to assess direct and sensitized photolysis [2] [7].
Analysis Points: Sample at intervals corresponding to 25%, 50%, 75%, and 100% of the total recommended light exposure to monitor progressive degradation [2].
Solid State: Expose solid this compound to dry heat at 70°C for 30 days in a stability chamber. Sample at weekly intervals to monitor degradation. Include samples with controlled humidity (50-75% RH) to assess moisture effects [5] [2].
Solution State: Heat solutions of this compound in various pH buffers at 70°C for 24-72 hours to assess thermal degradation in solution [5].
The following workflow diagram illustrates the strategic approach to forced degradation studies for this compound:
High-performance liquid chromatography (HPLC) with UV detection is the primary analytical technique for monitoring this compound degradation due to its high sensitivity, excellent resolution, and compatibility with various detection systems. Multiple HPLC methods have been developed and validated specifically for this compound and its degradation products, with key parameters summarized in Table 2 [1] [2] [4].
Table 2: HPLC Methods for Analysis of this compound Degradation Products
| Parameter | Method 1 [2] | Method 2 [1] | Method 3 [4] | Method 4 [3] |
|---|---|---|---|---|
| Column | Wakosil II C18 (150 × 4.6 mm, 5µm) | ODS C8 (250 × 4.6 mm, 5µm) | Agilent Eclipse Plus C18 (150 × 4.6 mm, 5µm) | C18 (250 × 4.6 mm, 5µm) |
| Mobile Phase | Gradient: Phosphate buffer (pH 3.0) and acetonitrile | Isocratic: Phosphate buffer (pH 3): Acetonitrile (70:30) | Gradient: 2.5% phosphoric acid (pH 2.3) and acetonitrile | Isocratic: 0.1% potassium dihydrogen phosphate (pH 7.0)-acetonitrile (20:80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 248 nm (BHN) and 280 nm (TBN, GFN) | 270 nm | 248 nm (bromhexine) and 272 nm (enrofloxacin) | 245 nm |
| Injection Volume | 10 µL | 20 µL | 10-20 µL | 10 µL |
| Retention Time of Bromhexine | ~11-15 minutes | 15.50 minutes | ~8-12 minutes | ~10-12 minutes |
| Runtime | 40 minutes | 20 minutes | 21 minutes | 30 minutes |
Forced degradation studies require thoroughly validated analytical methods to ensure reliability and accuracy of results. The HPLC methods for this compound degradation products should be validated according to ICH/VICH guidelines for the following parameters [1] [2] [4]:
Specificity: The method should effectively separate this compound from all degradation products and any co-formulated drugs. Resolution between closely eluting peaks should be greater than 2.0, and peak purity should be demonstrated using photodiode array detection.
Linearity: Linear calibration curves should be established over the range of 0.001-0.06 mg/mL for this compound and its degradation products, with correlation coefficients (R²) greater than 0.999.
Accuracy: Recovery studies should demonstrate accuracy of 98-102% for the API and 90-110% for degradation products at various concentration levels.
Precision: System precision should have RSD ≤ 1% for peak areas, and method precision should have RSD ≤ 2% for replicate analyses.
Limit of Detection (LOD) and Quantitation (LOQ): LOD values as low as 0.0011 mg/mL and LOQ values of 0.0029-0.0011 mg/mL have been reported, which are well below the identification thresholds of 0.1-0.5% [4].
Robustness: The method should withstand small, deliberate variations in mobile phase composition, pH, temperature, and flow rate without significant impact on system suitability parameters.
Forced degradation studies of this compound under various stress conditions typically yield characteristic degradation profiles that can be quantified using validated HPLC methods. The extent of degradation varies significantly depending on the stress intensity and duration, with some conditions producing more extensive degradation than others. The table below summarizes typical degradation ranges observed under different stress conditions based on published studies [5] [6] [2].
Table 3: Quantitative Degradation Data for this compound Under Various Stress Conditions
| Stress Condition | Conditions | Duration | % Degradation | Major Degradation Products |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1-1 M HCl, 70°C | 24-72 hours | 10-25% | Impurity B (5-15%), N-methylcyclohexylamine (2-8%) |
| Base Hydrolysis | 0.1-0.5 M NaOH, 70°C | 24-72 hours | 15-30% | Impurity B (8-18%), Impurity A (3-10%) |
| Oxidation | 0.3-3% H₂O₂, RT | 24 hours | 5-20% | Quinazoline derivatives (3-12%) |
| Photolysis | UV (254 nm) + visible | 200 W·h/m² + 1.2 million lux·h | 5-15% | Isomeric benzaldehyde (2-8%) |
| Thermal (Solid) | 70°C, dry heat | 30 days | <5% | Multiple minor products (<1% each) |
| Thermal (Solution) | 70°C, aqueous | 24-72 hours | 10-20% | Similar to acid/base degradation |
| Chlorination | 1:10 molar ratio, pH 7 | 24 hours | >90% | Haloanilines (15-25% yield) |
The degradation kinetics of this compound follow pseudo-first-order behavior under most stress conditions, with the rate increasing with temperature and stressor concentration. For chlorination reactions, second-order kinetics have been observed, with first-order dependence on both bromhexine and chlorine concentrations [6]. The kinetic parameters provide important information for predicting shelf-life and understanding degradation mechanisms.
The activation energy for thermal degradation of this compound has been reported in the range of 70-90 kJ/mol, indicating moderate temperature sensitivity. Studies have estimated that crystalline this compound remains stable for more than 10 years under normal storage conditions, while aqueous solutions may have a shorter stability period of approximately 5 years [5]. The degradation rate increases significantly in solution compared to the solid state, highlighting the importance of moisture control in formulation and packaging.
Forced degradation studies provide critical information for pharmaceutical development beyond regulatory compliance. The identification of major degradation products informs formulation strategies to enhance stability, such as the use of antioxidants, pH modification, moisture-proof packaging, and light-protective containers. For this compound, the particular susceptibility to hydrolytic degradation suggests that lyophilized formulations or solid dosage forms with minimal moisture content would provide enhanced stability compared to aqueous solutions [5] [8].
The development of stability-indicating methods based on forced degradation data ensures that quality control laboratories can effectively monitor product stability throughout its shelf-life. These methods must be capable of separating and quantifying all relevant degradation products that may form under recommended storage conditions. The analytical methods should be validated according to ICH/VICH guidelines and incorporated into the quality control testing protocol for release and stability testing [2] [4].
Recent research has highlighted the environmental transformation of this compound during water chlorination, with the formation of halogenated disinfection byproducts (DBPs) including 2-chloro-4,6-dibromoaniline and 2,4,6-tribromoaniline [6]. These aromatic DBPs are of concern due to their potential persistence and toxicity in aquatic environments. The bromine atoms in this compound serve as bromine sources that promote the formation of brominated DBPs, with brominated trihalomethane (Br-THM) yields as high as 37.8% [6].
These findings have implications for the environmental risk assessment of this compound and suggest that wastewater from pharmaceutical manufacturing may require specialized treatment to minimize the formation of hazardous transformation products. From a toxicological perspective, the identification of degradation products enables assessment of their potential biological activities and establishment of appropriate control strategies based on toxicity data when available.
Forced degradation studies represent an essential component of the pharmaceutical development process for this compound, providing critical insights into degradation pathways, products, and mechanisms. The protocols outlined in this document enable systematic evaluation of drug substance stability under a range of stress conditions, supporting the development of robust formulations and stability-indicating analytical methods. The experimental approaches and analytical methods described can be adapted to specific development needs while maintaining compliance with regulatory expectations.
The comprehensive understanding of this compound degradation behavior facilitates the design of stable dosage forms and appropriate storage conditions, ultimately ensuring that patients receive safe, effective, and high-quality medication throughout the product's shelf-life. As regulatory requirements continue to evolve and analytical technologies advance, forced degradation studies will remain a cornerstone of pharmaceutical quality by design and risk management strategies.
For precise and accurate content uniformity testing of BHX in solid dosage forms, chromatographic methods are superior due to their specificity and ability to separate the active ingredient from excipients and impurities.
| Method | Key Parameters | Application & Notes |
|---|
| HPLC [1] [2] | Column: ODS C8 (250 x 4.6 mm, 5 µm) or C18. Mobile Phase: Phosphate buffer (pH 3):Acetonitrile (70:30, v/v) or Methanol:Water (90:10, v/v, pH 2.5). Flow Rate: 1.0 - 1.5 mL/min. Detection: UV at 240 nm [2] or 270 nm [1]. Retention Time (BHX): ~6 [2] to 15.5 minutes [1]. | High specificity; suitable for quantifying BHX in the presence of its impurities (Impurity B and C) [2] or other drugs in combination products [1]. | | HPTLC-Densitometry [2] | Stationary Phase: Silica gel plates. Mobile Phase: Hexane:Acetone:Ammonia solution (9:0.5:0.08, by volume). Detection: UV scanning at 240 nm. Linearity: 0.40-10.00 µg/band for BHX. | A simpler, cost-effective alternative to HPLC; allows for parallel analysis of multiple samples, increasing throughput. |
The following workflow generalizes the content uniformity testing process using HPLC, which can be adapted based on specific formulation requirements.
This method is validated for determining BHX in the presence of its two major impurities [2].
This protocol is tailored for modern ODT formulations, which can be sensitive to processing [3].
The formulation of the dosage form can significantly impact the sample preparation and analysis.
Any analytical method used for content uniformity must be validated. The following table summarizes the key validation parameters and typical results for the described HPLC method, based on ICH guidelines [1] [2].
| Validation Parameter | Results for HPLC Method |
|---|---|
| Linearity | Demonstrated over a range of 4.00-40.00 µg/mL [2] (or 15-55 µg/mL [1]). Correlation coefficient (r²) > 0.999 is expected. |
| Accuracy (Recovery) | Close to 100% (e.g., 99.35% for BHX in a combination tablet) [1]. |
| Precision | Low Relative Standard Deviation (RSD) for both intra-day and inter-day variations (e.g., < 2%) [1]. |
| Specificity | No interference from tablet excipients or known impurities (Impurity B and C), with well-resolved peaks [2]. |
| LOD/LOQ | LOD and LOQ were adequately determined, confirming method sensitivity for detecting impurities and quantifying the API [2]. |
| Robustness | The method remains unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase pH, flow rate) [1]. |
| Solution Stability | BHX solutions in the mobile phase were found to be stable for at least 72 hours under refrigeration and at room temperature [1]. |
The table below summarizes three validated HPLC methods suitable for the separation and quantification of bromhexine hydrochloride from its impurities and degradation products.
| Method Focus | Key Chromatographic Conditions | Analytes & Impurities Separated | Linear Range |
|---|
| Method 1: Determination with Two Major Impurities [1] | Column: C18 Mobile Phase: Methanol:Water (90:10, v/v), pH 2.5 with O-phosphoric acid Flow Rate: 1.5 mL/min Temperature: 40°C Detection: 240 nm | Bromhexine HCl (BHX) Impurity B (IMB) Impurity C (IMC) | BHX: 4.00-40.00 μg/mL IMB: 0.20-10.00 μg/mL IMC: 0.50-10.00 μg/mL | | Method 2: Stability-Indicating for Cough Syrup [2] | Column: Wakosil II C18 (150 x 4.6 mm, 5µm) Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile Flow Rate: 1.0 mL/min Detection: 248 nm (for BHX) | Bromhexine HCl (BHN) Guaifenesin Terbutaline Sulphate Their respective impurities and degradation products | Specific to impurity; calibration solutions from 0.5 to 20.0 μg/mL for impurities. | | Method 3: Analysis with Guaifenesin and Salbutamol [3] | Column: X-Bridge C18 (250 x 4.6 mm, 5 µm) Mobile Phase: 0.05M Disodium Hydrogen Phosphate (pH 3):Methanol (40:60, v/v) with 0.3% triethylamine Flow Rate: Not specified Detection: 225 nm Run Time: <10 min | Bromhexine (BR) Salbutamol (SAL) Guaiafenesin (GUF) Guaiacol (GUL, toxic impurity of GUF) | 2–50 μg/mL for all three active drugs |
Here are solutions to some common problems you might encounter during your HPLC analysis.
Based on the gathered methods, here is a robust workflow for starting your impurity profiling. The following diagram outlines the key stages of the investigation.
Step-by-Step Procedure (Adapted from multiple sources) [1] [2] [6]:
Sample Preparation:
Chromatographic System:
System Suitability Test: Before analysis, ensure the system is suitable. A critical parameter is the resolution between bromhexine and a key impurity (e.g., Impurity C), which should be not less than 12.0 [6].
The following table summarizes the known degradation products of this compound (BRM) as identified in the literature.
| Degradation Product Name / Identifier | Condition for Formation | Structural Information |
|---|---|---|
| 3-cyclohexyl-6,8-dibromo-chinazoline-4-one [ [1] | Acidic or neutral aqueous solutions (refluxed) | Structure determined via MS, UV, and IR analysis |
| 3-cyclohexyl-6,8-dibromo-chinazoline [ [1] | Acidic or neutral aqueous solutions (refluxed) | Structure determined via MS, UV, and IR analysis |
| 3-amino-4,6-dibromo-benzaldehyde [ [1] | Acidic or neutral aqueous solutions (refluxed) | Structure determined via MS, UV, and IR analysis |
| N-Methylcyclohexylamine (suspected) [ [1] | Acidic or neutral aqueous solutions (refluxed) | Structure proposed based on analysis |
| Up to 5 unspecified impurities [ [2] | Forced degradation (specific conditions not detailed) | Detected via HPLC alongside Enrofloxacin impurities |
For the simultaneous identification and quantification of Bromhexine HCl and its related substances, the following validated HPLC method can be employed. This method is also suitable for analyzing Bromhexine in combination with other APIs, such as Enrofloxacin [ [2]].
| Parameter | Specification |
|---|---|
| Objective | Separation, identification, and quantification of related substances and degradation products. |
| Column | Agilent Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | FMA: 2.5% phosphoric acid, pH adjusted to 2.3 with triethylamine FMB: Acetonitrile Mode: Gradient | | Gradient Program | • Start: 85% FMA, 15% FMB • 14.2 min: 55% FMA, 45% FMB • 15.2 min: 55% FMA, 45% FMB (isocratic) • 21 min: Re-equilibration to initial conditions | | Flow Rate | 0.7 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 248 nm (for Bromhexine and its impurities) | | Injection Volume | 5 µL | | Sample Solvent | Dilution solution (10% glacial acetic acid in water) | | Key Validation Data | • Linearity for BRM: 0.001125–0.005625 mg/mL • LOQ for BRM: 0.001103 mg/mL • Recovery: ~102.9% |
Forced degradation studies help in identifying the intrinsic stability of a molecule and its degradation pathways. Below is a general workflow and a detailed strategy based on established practices [ [3]].
A recommended strategy for forced degradation is outlined in the table below. Aim for 5-20% degradation to generate meaningful data without causing over-degradation [ [3]].
| Stress Condition | Recommended Initial Protocol | Sample Time Points | Notes & Adjustments |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 1, 3, 5 days | Temperature: 40°C or 60°C. If no degradation, increase to 1 M HCl. |
| Base Hydrolysis | 0.1 M NaOH | 1, 3, 5 days | Temperature: 40°C or 60°C. |
| Oxidative Degradation | 3% H₂O₂ | 1, 3, 5 days | Temperature: 25°C or 60°C. |
| Thermal Degradation (Solid) | 60°C / 80°C | 1, 3, 5 days | Can include humidity (e.g., 75% RH). |
| Photolytic Degradation | Expose to 1x and 3x ICH light conditions | 1, 3, 5 days | For solid drug substance or in solution. |
What is a reasonable amount of degradation to target? A degradation of 5% to 20% is generally accepted for validating stability-indicating methods. Approximately 10% degradation is often considered optimal [ [3]].
The recommended conditions are not causing degradation. What should I do? Systematically increase the stress severity. For hydrolysis, you can increase the acid/base concentration (e.g., to 1 M HCl) or raise the temperature. For oxidation, you can try a higher concentration of H₂O₂ (e.g., up to 30%) or a longer exposure time [ [3]].
Why is it important to test at multiple time points? Testing at early intervals (e.g., 2, 5, 8, 24 hours) helps distinguish primary degradation products from secondary ones that form later, which is crucial for accurately determining the degradation pathway [ [3]].
What concentration of drug should I use for the study? It is recommended to start with a concentration of 1 mg/mL. This helps ensure that even minor degradation products are detectable. For some specific degradation pathways (e.g., polymerization), studies should also be conducted at the concentration expected in the final formulation [ [3]].
The table below summarizes key stability data from research, which is crucial for understanding its behavior in alkaline environments.
| Property/Condition | Findings | Reference |
|---|---|---|
| General pH Stability | Maximum stability in acidic pH range. Undergoes base-catalyzed hydrolysis at pH above 7. | [1] |
| Degradation Rate in Alkaline pH | The degradation rate increases significantly in neutral to basic conditions. The hydrolysis rate order is: 2-N-L-prolyl-bromhexine HCl > 2-N-glycyl-bromhexine HCl > 2-N-L-alanyl-bromhexine HCl. | [1] |
| Identified Degradation Products | Various degradation products have been identified, including 3-cyclohexyl-6,8-dibromo-chinazoline-4-one, 3-cyclohexyl-6,8-dibromo-chinazoline, and 3-amino-4,6-dibromo-benzaldehyde. | [2] [3] |
| pKa Value | A pKa value of approximately 4.3 (spectrophotometric) and 5.5 (electrochemical) has been reported, indicating protonation-deprotonation equilibrium. | [3] |
Here are detailed methodologies for conducting forced degradation studies and analyzing this compound and its related substances.
This method helps identify degradation products and study degradation pathways under various conditions, including alkaline pH [4].
This method separates and quantifies this compound and its related substances or degradation products [4].
The following diagram illustrates the primary degradation pathways of this compound under different stress conditions, based on the identified degradation products.
Q1: Why does this compound degrade faster in alkaline pH? Bromhexine undergoes base-catalyzed hydrolysis [1]. The molecule has amide and amine functional groups that are susceptible to nucleophilic attack by hydroxide ions (OH⁻) in basic environments, leading to the cleavage of chemical bonds.
Q2: What are the critical factors to control during formulation to prevent degradation?
Q3: How can I improve the solubility of bromhexine without compromising its stability? Research has explored several strategies:
Here are answers to common questions and issues you might encounter during the robustness testing of your Bromhexine Hydrochloride method.
Q1: What are the critical method parameters to test for robustness in a Bromhexine HCl HPLC method? Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. The following table summarizes key parameters to test based on established methods [1] [2]:
| Parameter | Variation Typically Tested | Observed Impact & Acceptance Criteria |
|---|---|---|
| Mobile Phase pH | ± 0.1 to 0.2 units [1] | Alters retention time and peak shape; resolution from critical impurities should remain ≥ 2.0 [3]. |
| Organic Modifier | ± 2-3% absolute composition [1] | Can significantly change retention time; system suitability criteria must still be met. |
| Flow Rate | ± 0.1 mL/min [1] | Affects retention time and backpressure; retention time shifts should be minimal. |
| Column Temperature | ± 2-5°C [2] | Can influence separation efficiency; peak shape and resolution must remain acceptable. |
| Different C18/ODS Columns | Different manufacturers or lots [1] | Verifies method specificity; resolution from known impurities must be maintained [3]. |
Q2: How do I troubleshoot poor resolution between Bromhexine and its known impurities? Poor resolution can risk inaccurate quantification. Here is a logical troubleshooting path, visualized in the diagram below.
Figure 1: A logical workflow for troubleshooting poor resolution between Bromhexine and its impurities.
Q3: What system suitability criteria must my robustness test injections meet? Even under varied conditions, the method must pass system suitability tests to be considered robust. The following criteria should be applied [3]:
Protocol 1: Robustness Testing for an HPLC-UV Method
This protocol is adapted from validated methods for the analysis of Bromhexine HCl [1] [2].
| Parameter | Normal Condition | Variation 1 | Variation 2 |
|---|---|---|---|
| Mobile Phase pH | 3.0 | 2.9 | 3.1 |
| Organic % | 30% B | 28% B | 32% B |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temp. | 40°C | 35°C | 45°C |
| Column Brand | Brand A (primary) | Brand B (alternate) | - |
Protocol 2: Forced Degradation Study (Stress Testing)
Forced degradation studies help validate the specificity of a method and identify potential impurities.
| Excipient Category | Specific Excipient | Compatibility Profile & Key Findings | Primary Risk / Benefit | Recommended Action |
|---|---|---|---|---|
| Acidic Stabilizers | Tartaric Acid | Incompatible: Forms "N-carboxymethyl bromhexine" impurity in presence of Fe³⁺ [1] [2] | High Risk: Impurity forms via metal-ion catalysis; increases over time in stability studies [1] [2] | Avoid combination; control Fe³⁺ elemental impurities; monitor for impurity. |
| Solubilizing Agents | Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | Compatible & Beneficial: Most effective at solubilizing Bromhexine. 100mM solution solubilized 61mM of drug [3] [4]. | High Benefit: Significantly increases aqueous solubility; shows good biocompatibility [3] [4]. | Highly recommended for liquid/semi-solid formulations to enhance solubility. |
| Solubilizing Agents | α-Cyclodextrin | Compatible & Beneficial: 100mM solution solubilized ~4x more drug compared to pure water [3]. | Beneficial: Effective solubilizer, though less so than SBE-β-CD [3]. | Consider as an alternative solubilizer. |
| Co-processed Excipients for ODTs | F-Melt (C & M), Pharmaburst 500, Prosolv ODT G2 | Compatible & Functional: Show good manufacturability, mechanical strength, and short disintegration times for ODTs [5] [6]. | Beneficial: Provide superior tableting properties and rapid drug release. | Recommended for developing Orodispersible Tablets (ODTs). |
| Co-processed Excipients for ODTs | Ludiflash | Compatible with Caution: Excellent tableting properties, but one study showed <30% drug release [5] [6]. | Risk: Potential for poor dissolution despite good formulation characteristics. | Conduct thorough dissolution testing if used. |
This methodology is critical for identifying and controlling the N-carboxymethyl bromhexine impurity.
The formation mechanism of this impurity can be visualized as a two-step catalytic process:
This protocol outlines how to determine the best cyclodextrin for solubilizing Bromhexine HCl.
The workflow for this study is straightforward:
Q1: Why is an unknown impurity appearing in my stability samples of Bromhexine injection? It is highly likely due to the formation of N-carboxymethyl bromhexine. This impurity arises from an interaction between the drug and tartaric acid (an excipient), which is catalyzed by Fe³⁺ ions present as an elemental impurity. This has been confirmed in multiple batches during long-term stability studies [1] [2].
Q2: How can I prevent the formation of the N-carboxymethyl bromhexine impurity? The most effective strategy is to avoid using tartaric acid in Bromhexine hydrochloride formulations. If that is not possible, you must implement strict controls on elemental iron impurities throughout your supply chain and manufacturing process. Furthermore, your analytical methods must be validated to specifically monitor for this impurity [2].
Q3: Which cyclodextrin is most recommended for solubilizing Bromhexine and why? Sulfobutylether-β-Cyclodextrin (SBE-β-CD) is the most recommended. Data shows it achieves the highest solubilization (61mM Bromhexine with 100mM SBE-β-CD) due to a combination of inclusion complex formation and strong ionic interaction. It also has a well-regarded safety profile [3] [4].
Q4: Are co-processed excipients suitable for developing Bromhexine ODTs? Yes, several co-processed excipients like F-Melt and Pharmaburst 500 are excellent choices. They provide the necessary flow, compaction, and disintegration properties for direct compression. However, always verify the drug release profile, as excipients like Ludiflash have been associated with unexpectedly low dissolution in some cases [5] [6].
Here are answers to common technical questions you might encounter during your experiments.
Q1: What are the proven strategies to enhance the solubility and dissolution rate of Bromhexine HCl? A: The main strategy supported by literature is the formation of inclusion complexes with cyclodextrins, particularly methylated β-cyclodextrin (MβCD) [1] and Sulfobutylether β-cyclodextrin (SBE-β-CD) [2]. These complexes significantly improve the aqueous solubility of BRX, leading to a much faster dissolution rate. Another effective approach for solid dosage forms like Orodispersible Tablets (ODTs) is using co-processed excipients (e.g., F-Melt, Pharmaburst 500) which enhance disintegration and dissolution [3].
Q2: A stability study revealed a new, unknown impurity in our Bromhexine HCl injection. What could be the cause? A: A 2024 study identified that an elemental impurity, Fe³⁺ (ferric iron), can catalyze a drug-excipient interaction between bromhexine and tartaric acid, leading to the formation of an impurity called N-carboxymethyl bromhexine [4]. If your formulation contains tartaric acid, you should:
Q3: Our Bromhexine HCl tablets have slow disintegration and poor dissolution. Which excipients are most effective for a direct compression formulation? A: Research on ODTs found that co-processed excipients are highly effective. The table below summarizes the performance of several commercial options for a BRX formulation [3].
| Co-processed Excipient | Key Ingredients | Reported Performance for ODTs |
|---|---|---|
| F-Melt C | D-mannitol, MCC, xylitol, crospovidone [3] | Good mechanical strength and short disintegration time [3]. |
| F-Melt M | D-mannitol, MCC, xylitol, crospovidone [3] | Good mechanical strength and short disintegration time [3]. |
| Ludiflash | D-mannitol, crospovidone, polyvinyl acetate [3] | Excellent manufacturability but may lead to low drug release (<30%) [3]. |
| Pharmaburst 500 | D-mannitol, sorbitol, crospovidone [3] | Effective for direct compression of ODTs [3]. |
| Prosolv ODT G2 | Not specified in excerpt [3] | Effective for direct compression of ODTs [3]. |
Here are detailed methodologies and quantitative results from recent studies to guide your experimental design.
Strategy 1: Cyclodextrin Inclusion Complexes
This method is highly effective for enhancing the solubility of BRX, which has very low aqueous solubility [2].
Preparation Methods:
Performance Data: The table below compares the efficacy of different cyclodextrins. SBE-β-CD and MβCD show the best performance.
| Cyclodextrin Type | Phase Solubility Type | Apparent Stability Constant (Ks) | Solubility Enhancement vs. Water |
|---|---|---|---|
| Methylated β-CD (MβCD) | AL-type (1:1 complex) [1] | 110 M⁻¹ [1] | 50-fold increase in dissolution within 5 mins [1]. |
| Sulfobutylether β-CD (SBE-β-CD) | AN-type [2] | 156 M⁻¹ (from phase solubility) [2] | 5.5 times more drug solubilized with 100mM solution [2]. |
| α-CD | AL-type [2] | 34 M⁻¹ (from phase solubility) [2] | 4 times more drug solubilized with 100mM solution [2]. |
| β-CD | AL-type [2] | 17 M⁻¹ (from phase solubility) [2] | Less effective than α-CD or SBE-β-CD [2]. |
Characterization: The formed complexes should be characterized using Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), and FT-IR spectroscopy to confirm the interaction and loss of drug crystallinity [1].
Strategy 2: Formulation with Co-processed Excipients
For solid dosage forms, using ready-made co-processed excipients can streamline development and improve performance.
Direct Compression Formulation: The general workflow for formulating BRX ODTs using this strategy is outlined below. This process leverages the superior flow and compression properties of co-processed excipients.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Incomplete drug release from ODTs | Use of an inappropriate co-processed excipient (e.g., Ludiflash which contains polyvinyl acetate) [3]. | Switch to a co-processed excipient with a different composition, such as F-Melt Type C or M [3]. |
| Low dissolution rate of pure BRX API | Inherently low aqueous solubility of Bromhexine Hydrochloride [1] [2]. | Implement a solubility enhancement technique like cyclodextrin complexation with MβCD or SBE-β-CD [1] [2]. |
| Formation of degradation impurities in solution | Interaction between BRX, tartaric acid, and Fe³⁺ ions [4]. | Control elemental impurities in raw materials; avoid using tartaric acid in the formulation if possible [4]. |
| Poor flowability of powder blend | Inherent properties of the API and excipients. | Use co-processed excipients designed for direct compression, which typically have excellent flow properties [3]. |
The core issue is that bromhexine hydrochloride powder has inherently poor flow properties. Quantitative data classifies it as a "cohesive" powder, which explains the difficulties in processing [1].
The table below summarizes key powder characteristics based on experimental data:
| Property | Value/Range | Measurement Method & Conditions |
|---|---|---|
| Flow Function Coefficient (FFc) | ~4 (with 95% confidence interval: 2 - 6) [1] | Ring shear tester, powder rheometer [1]. |
| Particle Size (D10) | ~3.3 µm [1] | Dynamic image analysis (QICPIC) [1]. |
| General Powder Classification | Cohesive [1] | Based on FFc value (FFc < 4 indicates cohesive flow) [1]. |
Interpretation of the Data:
To overcome these challenges, the most effective approach is to reformulate using excipients that enhance flow and compressibility.
Co-processed excipients are combinations of two or more excipients designed to work synergistically. They are highly effective for direct compression and can significantly improve the properties of a challenging API like this compound [2] [3].
Research on Bromhexine HCl Orally Disintegrating Tablets (ODTs) found that several co-processed excipients delivered excellent results [2]:
If a co-processed excipient is not available, you can create a physical blend of directly compressible excipients. A study successfully used a blend containing mannitol (Pearlitol), microcrystalline cellulose (Avicel), a superdisintegrant (Kollidon CL), and a glidant (Aerosil 200) to formulate Bromhexine HCl ODTs. This blend was successfully transferred to production scale [2].
Here are detailed methodologies you can use to evaluate and resolve flow and compaction issues.
Objective: To quantitatively measure the flowability of your API or formulation blend and identify if it is suitable for direct compression [1].
Objective: To develop a robust directly compressed tablet formulation by leveraging the properties of co-processed excipients [2].
The following diagram outlines a logical sequence to diagnose and resolve powder flow and compaction problems.
Q1: My this compound powder is very cohesive and doesn't flow. What is the fastest way to fix this? The fastest and most effective solution is to use a ready-made co-processed excipient like F-Melt or Ludiflash as the primary diluent in your direct compression formulation. These are engineered specifically to provide excellent flow and compaction properties, overcoming the cohesiveness of APIs like bromhexine HCl [2] [3].
Q2: What are the critical material attributes I should measure for my bromhexine formulation? The most critical attributes are:
Q3: Can I use machine learning to predict these issues beforehand? Yes, emerging research uses machine learning models to predict powder flow behavior (FFc) from simple physical properties like particle size and shape. This can be a powerful tool for digital screening and reducing experimental time and material usage in early development [1].
For BHX ODTs, the selection often involves multifunctional co-processed excipients, which are blends designed to provide superior performance compared to single superdisintegrants.
| Excipient Name | Reported Key Characteristics | Performance Summary |
|---|---|---|
| F-Melt C | Co-processed excipient (e.g., Mannitol, Xylitol, Crospovidone) [1] | Good mechanical strength & short disintegration time [1] |
| F-Melt M | Co-processed excipient [1] | Good mechanical strength & short disintegration time [1] |
| Ludiflash | Co-processed excipient (e.g., Mannitol, Crospovidone) [1] | Excellent manufacturability, low elastic recovery; may have drug release limitations (<30% drug released in study) [1] |
| Pharmaburst 500 | Co-processed excipient [1] | Effective as ODT constituent [1] |
| Prosolv ODT G2 | Co-processed excipient (e.g., Mannitol, Crospovidone, Silicon Dioxide) [1] | Effective as ODT constituent [1] |
| Crospovidone | Superdisintegrant (used in liquisolid compacts & physical blends) [2] [1] | Effective in self-prepared blends; promotes rapid disintegration [2] [1] |
Alternative formulation strategies can enhance dissolution, which is crucial for poorly water-soluble drugs like BHX [3].
The following workflow outlines a standard method for developing BHX ODTs using co-processed excipients, based on a typical research approach [1].
Materials:
Method Details:
Here are solutions to frequent challenges in ODT development.
| Problem | Possible Root Cause | Suggested Corrective Action |
|---|
| Slow Disintegration | Excessive compression force; insufficient disintegrant; poor wettability [1] | • Reduce compression force. • Increase level of co-processed excipient. • Consider adding a wetting agent (e.g., SLS). | | Poor Mechanical Strength (Friable Tablets) | Insufficient compression force; suboptimal excipient blend [1] | • Slightly increase compression force. • Switch to a co-processed excipient known for better bonding (e.g., F-Melt type). • Evaluate the addition of a small amount of a dry binder (e.g., low-viscosity HPMC). | | Inconsistent Drug Content/Dosage | Poor powder flow leading to segregation or filling issues [1] | • Ensure the powder blend has good flow properties. • Use excipients like Ludiflash known for good flowability. • Re-evaluate the mixing process and lubricant concentration. |
When developing a BHX ODT for regulatory approval, keep these points in mind:
Elastic recovery can cause tablet capping and lamination, while high ejection forces can lead to picking and sticking. The table below summarizes common causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|
| High Elastic Recovery | 1. API properties (plastic/elastic deformation) 2. Excipient composition not optimized 3. Compression force too high | 1. Use co-processed excipients (e.g., Ludiflash) [1] 2. Incorporate plastic deforming materials (e.g., microcrystalline cellulose) 3. Optimize compression force and pre-compression settings | | High Ejection Force | 1. Inadequate lubrication 2. Poor particle bonding creating excessive friction 3. Suboptimal tooling design | 1. Optimize lubricant type (e.g., Sodium Stearyl Fumarate) and concentration [1] [2] 2. Improve formulation compressibility with co-processed excipients [1] 3. Ensure proper die wall maintenance and use tapered dies |
A 2023 study developed Bromhexine HCl ODTs using direct compression. While the goal was ODTs, their findings on manufacturability are highly relevant [1]:
Based on the research, here is a detailed methodology you can adapt for your own experiments [1].
1. Materials
2. Powder Blending
3. Tablet Compression
4. Tablet Evaluation
This workflow outlines the key steps for testing a new formulation:
Q1: Why is my this compound formulation exhibiting capping and lamination? This is a classic sign of high elastic recovery. After the compression force is released, the tablet expands and cracks. To solve this, incorporate excipients that promote plastic deformation over elastic deformation. The study specifically highlighted Ludiflash for its low elastic recovery, making it an excellent choice [1].
Q2: What can I do to reduce the high ejection forces during compression? High ejection forces are often related to formulation and tooling.
Q3: Are co-processed excipients better than physical blends for solving compaction issues? Often, yes. Co-processed excipients are specifically engineered to combine the advantages of individual components in a way that a simple physical blend cannot achieve. They are designed to improve critical properties for direct compression, including flowability, compressibility, and disintegration [1]. The research found that co-processed excipients were "very effective as the ODT formula constituents" [1].
The transition from laboratory to industrial-scale synthesis presents specific challenges in controlling impurities and ensuring reproducibility. The table below outlines common issues and evidence-based solutions.
| Challenge | Root Cause | Recommended Solution | Key Process Parameters to Control |
|---|---|---|---|
| Formation of Key Impurities (Impurity A, B, C, D, E) [1] | Incomplete reaction, side reactions, or inadequate purification during steps like bromination, amination, or reduction [1]. | Use high-purity starting materials and in-process controls (e.g., TLC/HPLC) to monitor reaction completion. Implement defined crystallization steps (solvent, cooling rate) for consistent impurity removal [2] [1]. | Reaction time, temperature, stoichiometry, crystallization solvent/rate [2]. |
| Low Product Yield in Reductive Amination | Unoptimized reducing agent or reaction conditions leading to poor conversion or side products [2]. | Employ sodium borohydride (NaBH₄) in methanol or ethanol as a reducing agent. Control temperature and addition rate for safer and more efficient reduction [2]. | Reducing agent addition rate, reaction temperature, solvent choice [2]. |
| Inconsistent Crystal Form/Purity | Uncontrolled crystallization, leading to polymorphs or solvates with varying solubility and stability [3]. | Implement a defined recrystallization protocol from a suitable solvent (e.g., ethanol, methanol, isopropanol). Control cooling rate and seeding for consistent crystal habit [2]. | Solvent composition, cooling rate, use of seed crystals [2]. |
Robust analytical methods are non-negotiable for ensuring product quality and regulatory compliance, especially for impurity profiling.
| Aspect | Standard Method (e.g., ChP, EP) [1] | Alternative/Research Method [4] [5] |
|---|---|---|
| HPLC Column | C18 | ODS C8 Column [5] or Primesep 200 (Mixed-Mode) [4] |
| Mobile Phase | Phosphate buffer (pH 7.0) - Acetonitrile (e.g., 20:80) [1] | • Phosphate buffer (pH 3.0):ACN (70:30) [5] • Water:ACN (40:60) with 0.05% H₃PO₄ [4] | | Detection Wavelength | 245 nm or 248 nm [1] | 210 nm, 270 nm, or 315 nm [4] [5] | | Typical Retention Time of Bromhexine | ~11 minutes [1] | ~2.8 - 15.5 minutes (highly method-dependent) [4] [5] | | Key Impurities Monitored | Impurities A, B, C, D, E [1] | Terbutaline (in combined dosage forms), Ambroxol [4] [5] |
Detailed HPLC Protocol for Assay and Related Substances (Based on a validated method) [5]:
The native form of bromhexine has poor aqueous solubility, which can limit its bioavailability. Salt formation is a proven strategy to address this.
Bromhexine Fumarate Salt Preparation Protocol [3]:
Result: This fumarate salt demonstrates improved thermal stability and significantly higher water solubility compared to bromhexine free base or its hydrochloride salt, making it advantageous for formulation [3].
The following diagram illustrates the core steps and critical control points in a typical this compound synthesis, based on patent literature [2].
Q1: What are the main impurities I need to control in the final API?
Q2: Why is my HPLC method not resolving bromhexine from its main impurities?
Q3: How can I improve the aqueous solubility of bromhexine for formulation?
Q4: My scaled-up reaction gives a lower yield than the lab-scale. What should I check?
What is the primary cause of metabolite interference in LC-MS/MS analysis of Bromhexine? The main interference comes from mono-hydroxylated metabolites. During the ionization process in the mass spectrometer, these metabolites can undergo in-source dehydration. The resulting ions are isobaric with (have the same mass as) the parent drug molecule, leading to inaccurate quantification [1].
Which CYP enzyme is primarily responsible for Bromhexine metabolism, and how can this knowledge be used? CYP3A4 is the major enzyme responsible for the metabolism of Bromhexine [2]. You can use this information for troubleshooting: incubating your sample with a specific CYP3A4 inhibitor (like clarithromycin) and observing a reduction in metabolite peaks can confirm this pathway and help identify the source of interference [2].
What are the major metabolites of Bromhexine identified in human plasma? The major metabolites of Bromhexine in human plasma are (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB). There are also minor (Z)-isomers of these metabolites [3].
My HPLC-UV method for Bromhexine lacks sufficient sensitivity for pharmacokinetic studies. What are my options? For low plasma concentrations encountered in pharmacokinetic studies, LC-MS/MS is the preferred technique due to its superior sensitivity and specificity. It can achieve a lower limit of quantification (LLOQ) of 0.5 ng/mL, which is necessary for tracking the drug's concentration over time [4].
A common challenge when quantifying Bromhexine in biological samples using LC-MS/MS is interference from its metabolites, which can lead to overestimation of the parent drug concentration.
Choosing the right method depends on your sample matrix, required sensitivity, and the need to analyze Bromhexine with other compounds.
To help you select the most appropriate analytical technique, here is a summary of key methods and pharmacokinetic parameters.
Table 1: Comparison of Analytical Methods for Bromhexine Hydrochloride
| Method | Key Feature / Application | Key Parameter (e.g., LLOQ, Linearity) | Citation |
|---|---|---|---|
| RRLC-MS/MS | Quantification of parent drug & major metabolites in plasma | LLOQ: Suitable for PK studies; Linear range: Not specified | [3] |
| LC-ESI-MS | High-sensitivity for low plasma concentrations | LLOQ: 0.5 ng/mL; Linear range: 0.5-60 ng/mL | [4] |
| RP-HPLC-UV | Routine analysis of combined dosage forms (e.g., with Terbutaline) | Linear range: 15-55 μg/mL; Column: C8 | [5] |
| HPTLC-Densitometry | Analysis of drug in presence of its specified impurities | Linear range: 0.40-10.00 μg/band | [6] |
| Spectrophotometric | Simple, cost-effective quality control | Linear range: 1.0-5.0 μg/mL (with Eosin Y) | [7] [8] |
Table 2: Pharmacokinetic Parameters of Bromhexine and Major Metabolites Data from a study after a single 8.0 mg oral dose to healthy subjects [3].
| Analyte | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) | t½ (hours) |
|---|---|---|---|
| Bromhexine | 24.6 ± 5.16 | 93.5 ± 31.9 | 3.6 ± 0.5 |
| (E)-4-HDMB | 3.11 ± 1.13 | 34.0 ± 14.5 | 8.4 ± 2.7 |
| (E)-3-HDMB | 5.36 ± 2.55 | 15.8 ± 6.89 | 6.4 ± 2.5 |
This method is designed for the sensitive and selective simultaneous quantification of Bromhexine and its two major metabolites in human plasma [3].
The workflow for this analytical process is as follows:
This method provides a simple and cost-effective alternative for determining Bromhexine in pure form or pharmaceutical formulations [7] [8].
| Method | Principle | Linear Range | Limit of Detection (LOD) | Key Advantages | Key Applications |
|---|---|---|---|---|---|
| Electrochemiluminescence (ECL) [1] | Luminol/H₂O₂ ECL quenching by BrH | 0.08 - 500 µM | 0.02 µM | High sensitivity, rapid, simple | Pharmaceutical preparations |
| Spectrophotometry (Diazotization) [2] | Diazotization-coupling to form orange azo-dye | Information missing | 0.322 µg/mL | Simple, cost-effective, uses water as solvent | Pure form and pharmaceutical formulations (tablets, syrups) |
| Green Spectrophotometry [3] | Derivative ratio, ratio difference, mean-centering | 2 - 25 µg/mL | Information missing | Environmentally friendly, no organic solvents, cost-effective | Simultaneous determination in combination drugs |
| High-Performance Liquid Chromatography (HPLC) [4] | Reverse-phase separation | Information missing | Information missing | High selectivity, robust, official compendial method | Single component, complex mixtures, biological samples |
| Potentiometric Titration [4] | Acid-base titration in non-aqueous medium | Information missing | Information missing | Official compendial method (IP, BP, EP), no sophisticated instrument needed | Raw material and bulk drug quantification |
The experimental workflow for the highly sensitive Electrochemiluminescence (ECL) method can be summarized as follows:
For researchers looking to implement these methods, here are the detailed experimental conditions for two key approaches.
This method is ideal for applications requiring high sensitivity.
This method is recommended for routine analysis where environmental impact and cost are key considerations.
The table below summarizes key experimental data for camostat mesylate and bromhexine hydrochloride, and includes nafamostat for context, as it is a frequently studied comparator.
| Inhibitor | Biochemical IC50 (TMPRSS2) | Molecular Docking Interactions (Catalytic Triad) | Experimental Model(s) Used | Key Findings |
|---|---|---|---|---|
| Camostat Mesylate | 6.2 nM [1] | Strong interaction with His296 and Ser441 [2] [3] | Fluorogenic enzyme assay [1]; Molecular dynamics simulation [2] | Potent inhibitor of TMPRSS2 protease activity; metabolite FOY-251 also active (IC50 = 33.3 nM) [1]. |
| Nafamostat (Comparator) | 0.27 nM [1] | Interacts with His296 and Ser441; detailed co-crystal structure available [2] [4] | Fluorogenic enzyme assay [1]; X-ray crystallography (PDB: 7MEQ) [4] | Very potent inhibitor; structural basis of binding is well-defined [4]. |
| This compound (BHH) | No inhibition observed in one biochemical assay [1] | Binds peripherally (e.g., with Ala386, Gln438); does not directly engage catalytic triad [2] [5] | Fluorogenic enzyme assay [1]; Molecular docking and dynamics [2] | Evidence is contradictory; one study found no activity [1], while others suggest a different, weaker binding mode [2]. |
The following sections provide further context on the experimental protocols and mechanistic insights from the research.
Mechanism of Action and Binding: The inhibitors function through distinct mechanisms. Camostat mesylate and its structural analog nafamostat are covalent inhibitors that bind irreversibly to the catalytic serine (Ser441) of TMPRSS2, permanently inactivating the enzyme [6] [4]. In contrast, This compound is suggested to bind to a hydrophobic patch outside the primary catalytic site, potentially causing allosteric inhibition without directly engaging Ser441 [2] [7]. This difference is a key factor in their relative potencies.
Experimental Protocols: Key methodologies from the search results include:
The workflow for the molecular modeling approach used in several studies is summarized below:
When evaluating the evidence, consider:
Bromhexine hydrochloride is a widely available mucolytic agent. Its potential against COVID-19 stems from a proposed secondary mechanism: it is a potent and selective inhibitor of the transmembrane protease serine 2 (TMPRSS2) [1] [2].
SARS-CoV-2, the virus that causes COVID-19, uses its spike protein to bind to the ACE2 receptor on human cells. The TMPRSS2 protease is essential for priming the spike protein, facilitating viral entry into the host cell. By inhibiting TMPRSS2, bromhexine is theorized to block this pathway of viral cell entry [2] [3].
The diagram below illustrates this proposed mechanism.
The following table summarizes the key findings from major clinical trials investigating Bromhexine for COVID-19 prophylaxis and treatment.
| Trial Focus | Study Design & Participants | Dosage Regimen | Key Efficacy Findings | Safety Findings |
|---|---|---|---|---|
| Post-Exposure Prophylaxis [4] [5] [6] | n=372; Double-blind, placebo-controlled; household contacts of COVID-19 patients. | 8 mg, three times daily for 14 days. | Significant reduction in symptomatic COVID-19 (8.6% vs 18.4%; RR 0.47). 50% relative risk reduction in PCR-confirmed cases [5]. | No significant difference in adverse effects compared to placebo [5]. |
| Pre-Exposure Prophylaxis [7] | n=50; Randomized, open-label; healthcare workers. | 8 mg, three times daily for 8 weeks. | No significant difference in composite endpoint (PCR+ or symptoms). Fewer symptomatic cases in treatment group (0% vs 20%) [7]. | Prophylactic treatment was not associated with significant safety concerns [7]. |
| Treatment (Mild-to-Moderate) [8] | n=191; Randomized, open-label; outpatients. | 16 mg/10 mL, three times daily (48 mg/day) for 7 days + Standard of Care. | No significant difference in viral load reduction at day 4 compared to Standard of Care alone [8]. | Adverse reactions were infrequent and typically mild (e.g., gastrointestinal issues) [8]. |
For researchers, the methodologies of the key prophylaxis trials are detailed below.
The collective evidence suggests that this compound may be repurposed as an affordable and safe option for post-exposure prophylaxis, particularly in settings where vaccine coverage is low or new variants evade immunity [5]. Its mechanism, targeting a host protein, could theoretically remain effective against variants with mutations in the spike protein [5].
However, it is crucial to note that:
The table below summarizes key efficacy and safety findings from clinical trials comparing bromhexine combinations and monotherapy.
| Therapy Regimen | Study Population | Primary Outcome (Clinical Deterioration) | Key Secondary Outcomes | Safety (Serious Adverse Events) |
|---|---|---|---|---|
| Fluvoxamine + Bromhexine [1] | Adults with mild COVID-19 (outpatient) | 0% at 28 days | Significant viral load reduction by Day 3; decreased serum cytokines (IL-6, TNF-α, IL-1β); lower incidence of post-COVID symptoms [1] | 0 events reported [1] |
| Niclosamide + Bromhexine [1] | Adults with mild COVID-19 (outpatient) | 0% at 28 days | Significant viral load reduction by Day 3; decreased serum cytokines (IL-6, TNF-α, IL-1β); lower incidence of post-COVID symptoms [1] | 0 events reported [1] |
| Bromhexine Monotherapy [2] | Outpatients with mild-to-moderate COVID-19 | Not reported (trial focused on viral load) | Viral load reduction on Day 4 was not significantly different from standard care alone [2] | Not specified |
| Bromhexine + Standard Care [3] | Hospitalized COVID-19 patients | Not the primary outcome | Significantly reduced ICU admissions (5.1% vs. 28.2%), intubation (2.6% vs. 23.1%), and mortality (0% vs. 12.8%) vs. standard care [3] | No withdrawals due to adverse effects [3] |
| Fluvoxamine Monotherapy [1] | Adults with mild COVID-19 (outpatient) | 5.6% at 28 days | -- | 1 event reported [1] |
| Standard Care [1] | Adults with mild COVID-19 (outpatient) | 37.5% hospitalized by Day 28 | 12.5% required non-invasive/mechanical ventilation by Day 28 [1] | 23 events reported [1] |
This table compares the impact of different therapies on virological and immunological biomarkers, based on specific clinical trial protocols.
| Therapy Regimen | Impact on Viral Load | Impact on Serum Cytokines | Trial Design & Methodology |
|---|---|---|---|
| Fluvoxamine + Bromhexine [1] | Significant decrease by Day 3 (p<0.0001) [1] | Significant decrease in IL-6, TNF-α, IL-1β by Day 5; decrease in IL-8 by Day 7 (p<0.0001) [1] | Design: Open-label, randomized, controlled trial. Participants: 995 adults with confirmed mild SARS-CoV-2 infection. Treatment: Initiated within 48h of symptom onset [1]. |
| Niclosamide + Bromhexine [1] | Significant decrease by Day 3 (p<0.0001) [1] | Significant decrease in IL-6, TNF-α, IL-1β by Day 5; decrease in IL-8 by Day 7 (p<0.0001) [1] | Design: Open-label, randomized, controlled trial. Participants: 995 adults with confirmed mild SARS-CoV-2 infection. Treatment: Initiated within 48h of symptom onset [1]. |
| Bromhexine Monotherapy [2] | Increase in Ct values for ORF1ab, N, S genes by Day 4, but not significantly different from standard care [2] | Not reported | Design: Randomized, open-label, multicenter trial. Participants: 191 outpatients with mild-to-moderate COVID-19. Treatment: Bromhexine 48 mg/day for 7 days vs. SOC [2]. |
Bromhexine's efficacy in combination therapy is attributed to its multi-targeted mechanism of action against SARS-CoV-2.
The diagram above illustrates the proposed mechanism. Bromhexine is a known potent and selective inhibitor of the human transmembrane protease serine 2 (TMPRSS2) [4] [5]. Since SARS-CoV-2 uses the TMPRSS2 protease for spike (S) protein priming and subsequent host cell entry via the ACE2 receptor, bromhexine acts to block this critical initial step of infection [5]. Recent data also suggests its metabolite, ambroxol, may interact with the ACE2 receptor, providing a potential dual mechanism for blocking viral entry [4].
In combination therapy, bromhexine's proposed viral-entry blockade complements the actions of other drugs:
The evidence suggests that bromhexine's role is context-dependent:
For researchers, the promising data on bromhexine combinations supports further investigation in robust, double-blind, placebo-controlled trials. Future studies should focus on optimizing dosing schedules and exploring synergies with other host-directed antiviral agents.
The table below summarizes the key mechanisms by which bromhexine reduces sputum viscosity and the supporting experimental evidence.
| Mechanism of Action | Experimental Model/Context | Key Efficacy Findings | Source |
|---|---|---|---|
| Increased mobilization & altered composition of airway mucosubstances | Guinea pig tracheal tissue; Human bronchial mucosa biopsy [1] | Decreased number of goblet cells containing sulfated (thicker) mucosubstances; increased secretion of neutral mucosubstances [1] | |
| Stimulation of pulmonary surfactant production | Rat lung type II alveolar cells; Pregnant women (fetal surfactant) [1] | Increased number and volumetric density of lamellar bodies (surfactant storage); >50% increase in total phospholipid concentration and lecithin/sphingomyelin ratio [1] | |
| Enhanced antibiotic penetration into sputum | Patients with diverse respiratory diseases receiving co-therapy [1] | Amplified antibacterial effects, though specific metrics not detailed [1] | |
| Improved clinical outcomes in COPD exacerbations | Meta-analysis of 24 RCTs (N=2,192) on mucolytics as add-on therapy [2] | ↑ Treatment success (RR 1.37); ↑ Overall symptom score (SMD 0.86); ↑ Ease of expectoration (RR 2.94) [2] |
For researchers, here are the methodologies from critical studies investigating bromhexine's effects:
The diagram below illustrates the multifaceted pathways through which bromhexine exerts its mucolytic effects on different parts of the respiratory system.
The clinical efficacy of bromhexine and other mucolytics is supported by moderate-certainty evidence from a 2023 meta-analysis. The diagram below visualizes the analysis workflow and core findings that establish mucus hypersecretion as a "treatable trait" in COPD exacerbations [2].
Bromhexine hydrochloride reduces sputum viscosity through a multi-targeted mechanism: altering mucin composition, mobilizing secretions, and stimulating surfactant production. This is supported by moderate-certainty evidence showing that add-on mucolytic therapy, including bromhexine, significantly improves treatment success and key symptoms in COPD exacerbations [2].
Bromhexine hydrochloride is a well-established mucoactive (mucus-thinning) drug. Its primary and investigational mechanisms are detailed in the table below.
| Mechanism Category | Specific Action | Associated Condition(s) | Key Context & Evidence |
|---|---|---|---|
| Primary (Established) | Reduces mucus viscosity, improves mucociliary clearance [1] [2] | Chronic bronchitis, COPD, respiratory tract infections with mucus [1] [2] | Marketed since 1963; considered a first-line symptomatic treatment for these conditions [1] [2] |
| Investigational (Antiviral) | Inhibits TMPRSS2, potentially blocking host cell viral entry [3] [1] [4] | COVID-19 (investigational) [3] [4] | Proposed for drug repurposing; clinical efficacy for COVID-19 is not consistently proven [3] |
| Investigational (Other) | Acts as an antioxidant and has anti-inflammatory properties [5] | Neuropathic pain, Parkinson's, ulcerative colitis (preclinical) [5] | Most evidence is from preclinical studies; clinical relevance in humans is under investigation [5] |
Clinical studies have yielded mixed results, especially regarding its use for COVID-19. The table below summarizes outcomes from key trials.
| Condition / Context | Comparator | Key Efficacy Outcomes | Study Details |
|---|---|---|---|
| Mild-to-Moderate COVID-19 (Outpatients) [3] | Bromhexine + Standard of Care (SOC) vs. SOC alone [3] | No significant difference in viral load reduction (primary endpoint) on day 4 [3] | Randomized, multicenter trial (n=191); does not support use as antiviral [3] |
| COVID-19 (Hospitalized) [3] | Bromhexine vs. lopinavir/ritonavir + interferon [3] | No difference in clinical improvement, ICU stay, or mortality at 28 days [3] | Randomized study (n=111) [3] |
| COVID-19 (Hospitalized) [3] | Bromhexine + standard therapy vs. standard therapy alone [3] | Reduced need for ICU admission, intubation, and 28-day mortality [3] | Randomized open-label study (n=78) [3] |
| Chronic Bronchitis [2] | Bromhexine + antibiotic vs. antibiotic alone [2] | Enhanced penetration of antibiotics (e.g., amoxicillin, erythromycin) into bronchial mucus [2] | Older studies; suggests potential for combination therapy [2] |
Since the search results lack direct cost-effectiveness data, you would need to build an analysis based on the established efficacy data and other economic factors. Here is a potential framework:
For researchers looking to generate new comparative data, here is a generalized protocol based on common elements from the analyzed studies [3].
Key Protocol Components:
The table below summarizes key experimental data for Bromhexine Hydrochloride from in vitro and in silico studies, which investigate both its established and potential new applications.
| Aspect | *In Vitro* / In Silico Findings | Experimental Protocol Summary | Significance / Correlation to *In Vivo* |
|---|---|---|---|
| Established Use: Mucolytic Action | Reduced mucus residual shear viscosity and increased instantaneous shear compliance in mini-pig mucus [1]. | Mucus collected from surgically established pouches in mini-pigs. Rheological properties measured using creep compliance analysis after administering Bromhexine HCl [1]. | Confirms the direct physical effect on mucus structure, correlating with its clinical use as a secretolytic agent [2] [3]. |
| Investigational Use: Pancreatic Lipase Inhibition | IC50: 360 µM Ki: 450 µM (Mixed-type inhibition) [4]. | Kinetics: Lineweaver-Burk plot analysis of pancreatic lipase activity with a synthetic substrate. In silico: Molecular docking & dynamics (OPLS4 force field) simulated interaction with the enzyme's catalytic triad [4]. | Suggests a potential new application for obesity management. The in vitro efficacy is comparable to Orlistat, but clinical in vivo correlation is not yet established [4]. | | Investigational Use: Bacterial Lipase Inhibition | IC50: 49 µM Ki: 20 µM [4]. | Methodology details are limited in the provided source, but the study involved Pseudomonas aeruginosa lipase [4]. | Indicates a potential role in combating infections caused by multi-resistant bacteria. Requires in vivo validation [4]. |
For researchers developing Bromhexine HCl products, here is data on formulation performance and official testing standards.
| Aspect | Description | Experimental Protocol / Key Findings |
|---|---|---|
| Orally Disintegrating Tablets (ODTs) | An ODT formulation was developed using co-processed excipients (e.g., F-Melt C, Pharmaburst 500) via direct compression [5]. | Methods: Formulations were evaluated for powder flow, compaction, and tablet properties (friability, disintegration time, dissolution). Findings: A formula with disintegration time < 30 seconds and sufficient mechanical strength was successfully scaled up. Drug release was similar to a marketed immediate-release product [5]. |
| Pharmacopoeial Reference Standard | The European Pharmacopoeia (EP) provides a this compound Reference Standard for quality control [6]. | Application: This neat standard is qualified for HPLC and gas chromatography analyses as prescribed in the European Pharmacopoeia, ensuring the identity, purity, and potency of the substance in pharmaceutical products [6]. |
To visualize the methodologies from the key studies, here are the generalized experimental workflows.
This workflow illustrates the combined kinetic and computational approach used to evaluate Bromhexine as a pancreatic lipase inhibitor [4].
This workflow outlines the key stages in developing and testing a this compound Orally Disintegrating Tablet (ODT) [5].
Irritant;Environmental Hazard